molecular formula C22H21ClF3N7O B2908064 AD57 hydrochloride CAS No. 2320261-72-9

AD57 hydrochloride

Cat. No.: B2908064
CAS No.: 2320261-72-9
M. Wt: 491.9
InChI Key: DUBKXOIZTZQJIW-UHFFFAOYSA-N
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Description

Complex diseases, like cancer, may best be countered by compounds that affect multiple targets. AD57 is a polypharmacological cancer therapeutic, in that it is designed to modulate multiple targets related to cancer. In Drosophila, it potently inhibits the receptor tyrosine kinase RET (IC50 = 2 nM) and reduces the activity of numerous other kinases by more than 80% when given at 1 μM. Most notably, AD57 interferes with kinases downstream of RET, including Src, Raf, and S6K, providing further efficacy in preventing signaling leading to invasion, proliferation, and metabolism relevant to cancer.>

Properties

IUPAC Name

1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N7O.ClH/c1-12(2)32-20-17(19(26)27-11-28-20)18(31-32)13-6-8-15(9-7-13)29-21(33)30-16-5-3-4-14(10-16)22(23,24)25;/h3-12H,1-2H3,(H2,26,27,28)(H2,29,30,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBKXOIZTZQJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of AD57 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD57 hydrochloride is an orally active, multi-kinase inhibitor demonstrating significant potential in preclinical cancer research. Its polypharmacological profile is characterized by the potent and targeted inhibition of several key kinases implicated in oncogenic signaling pathways, including RET (Rearranged during Transfection), BRAF, S6K (Ribosomal S6 Kinase), and Src. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting available quantitative data, detailing plausible experimental methodologies for assessing its activity, and visualizing the implicated signaling pathways.

Introduction

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the landscape of cancer treatment. Kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and metabolism. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a promising investigational agent due to its ability to simultaneously inhibit multiple kinases that drive tumor growth and survival. This multi-targeted approach may offer advantages in overcoming the development of resistance, a common challenge with single-target therapies.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of several key protein kinases. The primary targets identified to date are RET, BRAF, S6K, and Src. By blocking the function of these kinases, this compound disrupts the downstream signaling cascades that promote cancer cell proliferation, invasion, and survival.

Inhibition of RET (Rearranged during Transfection)

The receptor tyrosine kinase RET is a primary target of this compound. In a Drosophila model, this compound potently inhibits RET with an IC50 of 2 nM[1]. Activating mutations and fusions of the RET gene are oncogenic drivers in various cancers, including thyroid and non-small cell lung cancer. RET activation triggers multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling cascades, which are critical for cell growth and survival.

Inhibition of the RAS/RAF/MEK/ERK Pathway

This compound also targets components of the RAS/RAF/MEK/ERK pathway, a central signaling cascade that regulates cell proliferation. Specifically, it has been shown to interfere with kinases downstream of RET, including Raf[1]. By inhibiting BRAF (a member of the Raf kinase family), this compound can block the aberrant signaling that results from activating BRAF mutations, which are prevalent in melanoma and other cancers.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another critical regulator of cell growth, metabolism, and survival that is targeted by this compound. The compound interferes with S6K (Ribosomal S6 Kinase), a downstream effector of the mTOR complex 1 (mTORC1)[1]. Inhibition of S6K disrupts protein synthesis and cell growth.

Inhibition of Src Family Kinases

Src is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, invasion, and metastasis. This compound has been identified as an inhibitor of Src[1]. By targeting Src, this compound can potentially impede tumor progression and the development of metastases.

Quantitative Data

The available quantitative data on the inhibitory activity of this compound is summarized in the table below. It is important to note that specific IC50 values for all target kinases are not yet publicly available in comprehensive detail.

Target KinaseIC50 ValueExperimental System
RET2 nMDrosophila model
BRAFNot explicitly quantified-
S6KNot explicitly quantified-
SrcNot explicitly quantified-
Other Kinases>80% inhibition at 1 µMNot specified

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the proposed experimental workflow for its characterization.

AD57_Signaling_Pathway cluster_RAS_RAF RAS/RAF/MEK/ERK Pathway cluster_PI3K_AKT PI3K/AKT/mTOR Pathway cluster_RET RET Signaling cluster_Src Src Signaling RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation_RAF Proliferation ERK->Proliferation_RAF PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Growth_Factor Growth Factor RET_Receptor RET Receptor Growth_Factor->RET_Receptor RET_Receptor->RAS RET_Receptor->PI3K Src Src FAK FAK Src->FAK Invasion_Metastasis Invasion & Metastasis FAK->Invasion_Metastasis AD57 This compound AD57->BRAF Inhibits AD57->S6K Inhibits AD57->RET_Receptor Inhibits AD57->Src Inhibits

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Kinase_Assay Biochemical Kinase Assays (e.g., ADP-Glo, Radiometric) Determine_IC50 Determine IC50 values for RET, BRAF, S6K, Src Kinase_Assay->Determine_IC50 Kinase_Panel Broad Kinase Panel Screening Selectivity_Profile Establish Selectivity Profile Kinase_Panel->Selectivity_Profile Cell_Lines Cancer Cell Lines with Relevant Mutations (e.g., RET fusion, BRAF V600E) Western_Blot Western Blot Analysis of Phosphorylated Downstream Targets Cell_Lines->Western_Blot Proliferation_Assay Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) Cell_Lines->Proliferation_Assay Invasion_Assay Invasion/Migration Assays (e.g., Transwell assay) Cell_Lines->Invasion_Assay AD57_Testing This compound AD57_Testing->Kinase_Assay AD57_Testing->Kinase_Panel AD57_Testing->Cell_Lines

Caption: Proposed experimental workflow for characterizing AD57.

Plausible Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not publicly available, the following methodologies represent standard approaches for evaluating the activity of multi-kinase inhibitors.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RET, BRAF, S6K, and Src kinases.

Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. Common formats include:

  • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates kinase inhibition.

  • Radiometric Assay (e.g., using [γ-³²P]ATP): This classic method involves the use of radiolabeled ATP. The incorporation of the radioactive phosphate group onto the substrate is measured, and a reduction in incorporation signifies inhibition.

General Protocol Outline (ADP-Glo™):

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the purified kinase (RET, BRAF, S6K, or Src) to the desired concentration in the appropriate kinase buffer.

    • Prepare the specific substrate for each kinase and ATP at the desired concentrations.

  • Assay Procedure:

    • In a multi-well plate, add the kinase, substrate, and varying concentrations of this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and for a sufficient duration to allow for the enzymatic reaction.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays

Objective: To assess the effect of this compound on downstream signaling and cellular phenotypes in cancer cell lines.

5.2.1. Western Blot Analysis

Principle: This technique is used to detect changes in the phosphorylation status of proteins downstream of the target kinases, providing evidence of target engagement in a cellular context.

Protocol Outline:

  • Cell Culture and Treatment:

    • Culture cancer cell lines with known activating mutations (e.g., RET-fusion positive lung cancer cells, BRAF V600E mutant melanoma cells).

    • Treat the cells with various concentrations of this compound for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of downstream targets (e.g., phospho-ERK, phospho-S6, phospho-FAK) and total protein levels as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

5.2.2. Cell Proliferation Assay

Principle: To measure the effect of this compound on the growth of cancer cells.

Protocol Outline (MTT Assay):

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound.

  • MTT Incubation and Formazan Solubilization:

    • After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a potent multi-kinase inhibitor that targets key oncogenic signaling pathways, including those driven by RET, BRAF, S6K, and Src. Its ability to inhibit multiple nodes within these interconnected pathways suggests a potential for broad anti-cancer activity and a means to circumvent resistance mechanisms. Further research is warranted to fully elucidate its inhibitory profile, including the determination of specific IC50 values for all its primary targets and a comprehensive evaluation of its efficacy and safety in various preclinical cancer models. The experimental approaches outlined in this guide provide a framework for the continued investigation of this promising therapeutic candidate.

References

In-Depth Technical Guide to the AD57 Hydrochloride Inhibitor Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD57 hydrochloride is a potent, orally active, multikinase inhibitor identified through a Drosophila-based in vivo chemical screen. It demonstrates a polypharmacological profile, effectively targeting key kinases implicated in cancer signaling pathways. This document provides a comprehensive technical overview of the inhibitor profile of AD57, including its mechanism of action, quantitative inhibition data, and detailed experimental methodologies. The information presented is intended to serve as a critical resource for researchers engaged in oncology drug discovery and development.

Core Properties of this compound

  • Chemical Name: N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea, monohydrochloride

  • CAS Number: 2320261-72-9[1][2]

  • Molecular Formula: C₂₂H₂₀F₃N₇O • HCl[1]

  • Molecular Weight: 491.9 g/mol [1]

  • Solubility: Soluble in DMF (14 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml). Poorly soluble in a DMF:PBS (pH 7.2) (1:4) mixture (0.20 mg/ml).[1]

Quantitative Inhibitor Profile

AD57 exhibits a multi-targeted inhibitory profile, with high potency against the RET proto-oncogene tyrosine kinase and other key kinases in cancer-related signaling pathways. The inhibitory activities are summarized below.

Target KinaseIC₅₀ (nM)Notes
RET2Potent inhibition of the primary target.[1]
BRAFData not availableAD57 is known to inhibit BRAF.[3]
S6KData not availableAD57 is known to inhibit S6K.[1][3]
SrcData not availableAD57 is known to inhibit Src.[1][3]
mTORAnti-targetInhibition of mTOR is associated with toxicity.

Further research is required to ascertain specific IC₅₀ values for BRAF, S6K, and Src.

Mechanism of Action and Signaling Pathways

AD57 was identified in a Drosophila model of multiple endocrine neoplasia type 2 (MEN2), driven by the oncogenic RET kinase.[3] Its efficacy is derived from a polypharmacological approach, simultaneously inhibiting multiple key nodes in signaling pathways that are critical for cancer cell proliferation, survival, and invasion.[1]

The primary target of AD57 is the RET tyrosine kinase.[1] Downstream of RET, AD57 also inhibits Raf (of which BRAF is a member), Src, and S6K.[1][3] This multi-targeted approach is crucial for its enhanced efficacy. Interestingly, the inhibition of mTOR was identified as an "anti-target," leading to toxicity due to the release of negative feedback loops.[3] This finding guided the development of subsequent compounds with a more favorable therapeutic index.

Below is a diagram illustrating the targeted signaling pathways of AD57.

AD57_Signaling_Pathway RTK Oncogenic RET RAS RAS RTK->RAS SRC Src RTK->SRC PI3K PI3K RTK->PI3K AD57 AD57 AD57->RTK BRAF BRAF AD57->BRAF AD57->SRC mTOR mTOR (Anti-target) AD57->mTOR S6K S6K AD57->S6K RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Invasion/ Metabolism ERK->Proliferation SRC->Proliferation AKT AKT PI3K->AKT AKT->mTOR mTOR->S6K S6K->Proliferation

AD57 Targeted Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Kinase Inhibition Assay

This protocol is a generalized procedure for determining the IC₅₀ values of AD57 against target kinases.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a specific kinase (e.g., RET, BRAF, Src, S6K).

Materials:

  • Recombinant human kinase (e.g., RET, BRAF, Src, S6K)

  • Specific peptide substrate for each kinase

  • This compound, serially diluted in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP solution (at a concentration near the Kₘ for each kinase)

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

  • White, opaque 96-well or 384-well plates

Workflow:

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Serial dilution of AD57 - Kinase solution - Substrate/ATP mix start->prep_reagents add_inhibitor Add AD57 dilutions to assay plate prep_reagents->add_inhibitor add_kinase Add kinase solution to plate add_inhibitor->add_kinase initiate_rxn Initiate reaction with Substrate/ATP mix add_kinase->initiate_rxn incubate Incubate at 30°C (e.g., 60 min) initiate_rxn->incubate stop_rxn Stop reaction and deplete ATP with ADP-Glo™ Reagent incubate->stop_rxn incubate2 Incubate at RT (e.g., 40 min) stop_rxn->incubate2 detect_signal Add Kinase Detection Reagent incubate2->detect_signal incubate3 Incubate at RT (e.g., 30-60 min) detect_signal->incubate3 read_luminescence Read luminescence incubate3->read_luminescence analyze_data Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

In Vitro Kinase Assay Workflow

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in kinase assay buffer. A typical concentration range would be from 1 nM to 10 µM.

    • Dilute the recombinant kinase to the desired working concentration in kinase assay buffer.

    • Prepare a mixture of the peptide substrate and ATP in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add the serially diluted this compound.

    • Add the diluted kinase to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the AD57 concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Drosophila Model for In Vivo Efficacy

This protocol outlines the general methodology for assessing the efficacy of AD57 in a Drosophila model of RET-driven cancer, as was done in the initial discovery of the compound.

Objective: To evaluate the ability of this compound to rescue the lethal phenotype induced by the expression of an oncogenic form of RET in Drosophila melanogaster.

Materials:

  • Drosophila stocks:

    • A driver line for tissue-specific expression (e.g., GMR-Gal4 for eye-specific expression).

    • A UAS-oncogenic RET line (e.g., UAS-RetMEN2B).

  • Standard Drosophila food medium.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Control vehicle (e.g., DMSO).

Procedure:

  • Genetic Crosses: Set up genetic crosses between the driver line and the UAS-oncogenic RET line to produce progeny expressing the oncogene in the desired tissue.

  • Drug Administration:

    • Prepare Drosophila food containing various concentrations of this compound. A vehicle-only control food should also be prepared.

    • Transfer the larvae from the genetic cross to the drug-containing or control food at an early developmental stage.

  • Phenotypic Analysis:

    • Allow the flies to develop at a controlled temperature.

    • Score the survival rate of the adult flies that eclose from the pupal case in the drug-treated and control groups.

    • For eye-specific expression, the morphology of the adult eye can be examined for rescue of any rough eye phenotype caused by the oncogene.

  • Data Analysis: Compare the survival rates and phenotypic outcomes of the AD57-treated groups with the vehicle control group to determine the in vivo efficacy of the compound.

Conclusion

This compound is a valuable tool compound for studying the effects of multi-targeted kinase inhibition in cancer. Its well-defined polypharmacological profile, with potent inhibition of RET, Raf, Src, and S6K, provides a strong rationale for its use in preclinical cancer models. The detailed methodologies provided herein should enable researchers to further investigate the therapeutic potential of AD57 and similar multikinase inhibitors. The identification of mTOR as an "anti-target" also offers important insights for the design of future kinase inhibitors with an improved therapeutic window.

References

In-depth Technical Guide: AD57 Hydrochloride (CAS 2320261-72-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD57 hydrochloride is a rationally designed, orally active, multi-kinase inhibitor demonstrating significant potential as a polypharmacological cancer therapeutic. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key molecular targets, and the experimental data supporting its activity. Detailed experimental protocols and visual representations of the relevant signaling pathways are presented to facilitate further research and development.

Introduction

The complexity of cancer signaling networks often necessitates the targeting of multiple pathways to achieve durable therapeutic responses. This compound was developed as a polypharmacological agent to simultaneously inhibit several key kinases implicated in cancer cell proliferation, survival, and invasion. Its primary targets include the receptor tyrosine kinase RET (Rearranged during Transfection) and downstream non-receptor tyrosine and serine/threonine kinases such as BRAF, Src, and S6K.[1] This multi-targeted approach aims to overcome the resistance mechanisms that can arise from the inhibition of a single kinase.

Physicochemical Properties

PropertyValue
CAS Number 2320261-72-9
Chemical Formula C₂₂H₂₀F₃N₇O · HCl
Molecular Weight 491.9 g/mol
Appearance Crystalline solid
Purity ≥98%

Mechanism of Action and Key Molecular Targets

This compound exerts its anti-cancer effects through the potent inhibition of a specific set of kinases that are critical nodes in oncogenic signaling.

Primary Target: RET Kinase

AD57 is a highly potent inhibitor of the RET receptor tyrosine kinase, with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[1] Dysregulation of RET signaling, through mutations or fusions, is a known driver in several cancers, including medullary and papillary thyroid carcinomas, as well as non-small cell lung cancer. By inhibiting RET, AD57 effectively blocks the initiation of downstream signaling cascades that promote tumorigenesis.

Downstream and Off-Target Kinase Inhibition

A key feature of AD57's polypharmacology is its activity against kinases downstream of RET and in parallel oncogenic pathways. The seminal study by Dar et al. (2012) demonstrated that for optimal efficacy, inhibition of RET in combination with Raf, Src, and S6K is required. The study also identified Tor as a critical 'anti-target', as its inhibition led to toxicity.

Target KinaseInhibition DataRole in Cancer
RET IC50 = 2 nMDriver of proliferation and survival in specific cancers.
BRAF Significant inhibitionA key component of the MAPK/ERK signaling pathway, frequently mutated in melanoma and other cancers.
Src Significant inhibitionA non-receptor tyrosine kinase involved in cell adhesion, growth, and migration.
S6K Significant inhibitionA downstream effector of the PI3K/Akt/mTOR pathway, regulating protein synthesis and cell growth.

Note: Specific IC50 values for BRAF, Src, and S6K for AD57 are not publicly available in the primary literature and would require access to the supplementary data of Dar et al., 2012 or further experimental determination.

Signaling Pathways

AD57's therapeutic potential stems from its ability to concurrently disrupt multiple oncogenic signaling pathways.

RET Signaling Pathway

The diagram below illustrates the canonical RET signaling pathway and the point of inhibition by AD57. Ligand binding to the RET receptor leads to its dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.

RET_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Ligand Ligand RET_receptor RET Receptor Ligand->RET_receptor Binding & Dimerization RAS RAS RET_receptor->RAS Activation PI3K PI3K RET_receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt S6K S6K Akt->S6K Survival Survival S6K->Survival AD57 AD57 AD57->RET_receptor AD57->RAF AD57->S6K Src_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibition RTK_Integrin RTKs / Integrins Src Src RTK_Integrin->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation RAS_MAPK->Proliferation PI3K_Akt->Proliferation AD57 AD57 AD57->Src Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and AD57 dilutions Start->Prepare_Reagents Incubate Incubate Kinase with AD57 Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and ATP to start reaction Incubate->Initiate_Reaction Stop_Reaction Stop reaction after a defined time Initiate_Reaction->Stop_Reaction Detect_Signal Detect phosphorylation signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End

References

AD57 Hydrochloride: A Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD57 hydrochloride is a potent, orally active multi-kinase inhibitor with significant potential in oncology research. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document details the chemical characteristics of this compound, outlines a putative synthesis pathway based on established chemical principles, and describes its inhibitory effects on key signaling pathways, including RET, BRAF, S6K, and Src. Detailed experimental protocols for relevant kinase and cell-based assays are also provided to facilitate further investigation into the compound's therapeutic potential.

Chemical Properties

This compound, with the chemical name N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea, monohydrochloride, is a crystalline solid.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 2320261-72-9[1][2][3]
Molecular Formula C₂₂H₂₀F₃N₇O・HCl[1]
Molecular Weight 491.9 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility DMF: 14 mg/mlDMSO: 10 mg/mlEthanol: 5 mg/mlDMF:PBS (pH 7.2) (1:4): 0.20 mg/ml[1]
UV Absorption 203, 271 nm[1]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]
InChI Key DUBKXOIZTZQJIW-UHFFFAOYSA-N[1]
SMILES CC(C)N1C2=NC=NC(N)=C2C(C3=CC=C(NC(NC4=CC(C(F)(F)F)=CC=C4)=O)C=C3)=N1.Cl[1]

Synthesis of this compound

A potential synthetic approach could involve the reaction of a 4-amino-3-iodopyrazolo[3,4-d]pyrimidine intermediate with a substituted aniline to form the urea linkage. The final step would involve the formation of the hydrochloride salt. The synthesis of related pyrazolo[3,4-d]pyrimidine ureas has been described in the literature, often involving the reaction of an aminopyrazolopyrimidine with an isocyanate or by activating a carboxylic acid derivative for amide bond formation.

Mechanism of Action and Signaling Pathways

This compound is a multi-kinase inhibitor that targets several key proteins involved in cancer cell signaling pathways, including RET, BRAF, S6K, and Src.[1][2] By inhibiting these kinases, AD57 can interfere with signaling cascades that promote cell proliferation, survival, and invasion.

RET Signaling Pathway

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase. Mutations in the RET gene can lead to its constitutive activation, driving the development of various cancers, including thyroid and lung cancer. This compound inhibits RET kinase activity, thereby blocking downstream signaling.

RET_Pathway Ligand Ligand (e.g., GDNF) GFRa GFRα Co-receptor Ligand->GFRa Binds RET RET Receptor Tyrosine Kinase GFRa->RET Activates RAS RAS RET->RAS PI3K PI3K RET->PI3K AD57 AD57 HCl AD57->RET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BRAF_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK AD57 AD57 HCl AD57->BRAF Inhibits ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation and Survival TranscriptionFactors->Proliferation S6K_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4B eIF4B S6K->eIF4B rpS6 rpS6 S6K->rpS6 AD57 AD57 HCl AD57->S6K Inhibits ProteinSynthesis Protein Synthesis and Cell Growth eIF4B->ProteinSynthesis rpS6->ProteinSynthesis Src_Pathway Integrins Integrins Src Src Integrins->Src RTKs RTKs RTKs->Src FAK FAK Src->FAK Paxillin Paxillin Src->Paxillin STAT3 STAT3 Src->STAT3 AD57 AD57 HCl AD57->Src Inhibits Actin Actin Cytoskeleton Reorganization FAK->Actin Paxillin->Actin Migration Cell Adhesion, Migration, Invasion STAT3->Migration Actin->Migration Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - AD57 HCl dilutions Start->PrepareReagents AddInhibitor Add AD57 HCl to assay plate PrepareReagents->AddInhibitor AddKinase Add Kinase to assay plate AddInhibitor->AddKinase Incubate1 Incubate to allow inhibitor binding AddKinase->Incubate1 AddSubstrateATP Add Substrate/ATP to initiate reaction Incubate1->AddSubstrateATP Incubate2 Incubate for kinase reaction AddSubstrateATP->Incubate2 StopReaction Stop Reaction Incubate2->StopReaction DetectSignal Detect Signal (e.g., Luminescence) StopReaction->DetectSignal AnalyzeData Analyze Data (Calculate IC50) DetectSignal->AnalyzeData End End AnalyzeData->End Cell_Assay_Workflow Start Start SeedCells Seed cancer cells in a 96-well plate Start->SeedCells Incubate1 Incubate overnight to allow attachment SeedCells->Incubate1 TreatCells Treat cells with serial dilutions of AD57 HCl Incubate1->TreatCells Incubate2 Incubate for a defined period (e.g., 72 hours) TreatCells->Incubate2 AddReagent Add cell viability reagent (e.g., MTT, CellTiter-Glo®) Incubate2->AddReagent Incubate3 Incubate to allow for color/signal development AddReagent->Incubate3 MeasureSignal Measure absorbance or luminescence Incubate3->MeasureSignal AnalyzeData Analyze Data (Calculate GI50) MeasureSignal->AnalyzeData End End AnalyzeData->End

References

The Polypharmacology of AD57 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD57 hydrochloride is a rationally designed, orally active multi-kinase inhibitor demonstrating a complex polypharmacological profile. Developed through a systems pharmacology approach combining whole-animal screening in Drosophila with kinome-wide profiling, AD57 was identified as a potent therapeutic agent in a model of Multiple Endocrine Neoplasia type 2 (MEN2). Its mechanism of action is centered on the strategic inhibition of a specific set of kinases required for oncogenic signaling, while avoiding "anti-targets" that could lead to increased toxicity. This document provides an in-depth technical overview of the polypharmacology of AD57, including its quantitative binding profile, the experimental protocols used for its characterization, and a visualization of its place within key signaling pathways.

Quantitative Pharmacological Profile

The polypharmacology of AD57 is defined by its inhibitory activity against a specific constellation of protein kinases. The primary target is the Receptor Tyrosine Kinase (RET), with significant activity also observed against key downstream effectors in oncogenic pathways. The quantitative inhibition profile has been determined through extensive kinase screening assays.

IC50 Values for Key Targets

Biochemical assays were performed to determine the half-maximal inhibitory concentration (IC50) of AD57 against its primary target, RET, and other key kinases. These values indicate the concentration of the compound required to inhibit 50% of the kinase's activity in vitro.

Target KinaseIC50 (nM)Assay SubstrateNotes
RET2Purified human RETDetermined against a purified form of human RET.[1]
c-RAF-Inactive MEK1IC50 was determined.
SRC-Poly Glu-TyrIC50 was determined.
mTOR-Dephosphorylated caseinIC50 was determined.

Note: Specific IC50 values for c-RAF, SRC, and mTOR were determined in the primary study but are not numerically specified in the main text. The primary activity is noted as potent inhibition.

Kinome-wide Selectivity Profile

To elucidate the broader polypharmacological profile of AD57, kinome-wide screening was conducted. This involved testing the compound at a fixed concentration (1 µM) against a large panel of kinases to determine the percent inhibition of their activity. This approach identifies both primary targets and significant off-target interactions, which are crucial for understanding the compound's overall efficacy and potential for toxicity. AD57 was found to potently inhibit BRAF, S6K, and SRC, while exhibiting reduced activity against the identified anti-target, mTOR.[2]

(Note: The detailed percentage inhibition values from the kinome scan, originally presented in the supplementary tables of the primary research article, are not publicly available in the search results. The table structure is provided below as a template for when such data is accessible.)

Kinase TargetFamily% Inhibition @ 1 µMAssay Format
Primary Targets & Efficacy-Related Off-Targets
RETTKData not availableZ'-LYTE/Adapta
BRAFSTKData not availableZ'-LYTE/Adapta
SRCTKData not availableZ'-LYTE/Adapta
S6K (RPS6KB1)STKData not availableZ'-LYTE/Adapta
Key Anti-Target
mTORSTKData not availableZ'-LYTE/Adapta
............

TK: Tyrosine Kinase; STK: Serine/Threonine Kinase

Signaling Pathway Context

AD57's therapeutic efficacy is derived from its ability to simultaneously suppress multiple nodes within the oncogenic signaling network driven by mutant RET. The primary target, RET, activates several downstream pathways, including the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival. The identification of mTOR as an "anti-target" was a key finding; its inhibition was found to cause toxicity due to the release of a negative feedback loop that results in hyperactivation of the RAS pathway.[1] AD57's optimized profile involves potent inhibition of RET, RAF, and SRC, with weaker inhibition of mTOR, providing a maximal therapeutic index.[1]

RET_Signaling_and_AD57_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET Oncogenic RET SRC SRC RET->SRC RAS RAS RET->RAS PI3K PI3K RET->PI3K Proliferation Cell Proliferation, Survival, Invasion SRC->Proliferation RAF RAF RAS->RAF i.f.f. MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR (Anti-Target) AKT->mTOR mTOR->RAS Negative Feedback S6K S6K mTOR->S6K S6K->Proliferation AD57 This compound AD57->RET AD57->SRC AD57->RAF AD57->mTOR AD57->S6K

AD57 targets in the oncogenic RET signaling network.

Experimental Protocols

The characterization of this compound involved a combination of in vivo screening in a Drosophila model and in vitro biochemical assays.

Drosophila Model for In Vivo Screening

The primary screening platform utilized a genetically engineered Drosophila melanogaster model of MEN2.[1]

Drosophila_Screening_Workflow Model Drosophila Model: ptc > dRetMEN2B Embryos Collect 30-60 Embryos Model->Embryos Rearing Raise Embryos on Drug-Containing Food Embryos->Rearing FoodPrep Prepare Enriched Fly Food Mixing Dilute AD57 into Molten Food (~50 °C) FoodPrep->Mixing DrugPrep Dissolve AD57 in DMSO DrugPrep->Mixing Mixing->Rearing Analysis Analyze Phenotypes: - Rescue of Lethality (% Adults) - Suppression of Tissue Defects Rearing->Analysis

Workflow for in vivo screening of AD57 in Drosophila.

Protocol:

  • Compound Preparation: this compound was dissolved in DMSO to create a stock solution.[1]

  • Diet Preparation: The DMSO stock was diluted into molten (approximately 50°C) enriched fly food to achieve the desired final drug concentrations.[1] The food was then allowed to solidify at room temperature.[1]

  • Screening: For each experimental condition, 30-60 embryos of the ptc > dRetMEN2B genotype were placed in vials containing 500-1,000 µL of the drug-laced food.[1]

  • Analysis: The flies were raised until maturity. Efficacy was quantified by the percentage of animals that survived to adulthood ("rescued"), and by the suppression of developmental defects in tissues like the notum and scutellum.[1]

Biochemical Kinase Assays for IC50 Determination

The potency of AD57 against specific kinases was determined using in vitro radiometric biochemical assays.[3]

General Protocol:

  • Reaction Setup: Kinase reactions were prepared in a buffer containing 20 mM HEPES (pH 7.2), 10 mM MgCl2, 1 mM DTT, and 40 ng/µL BSA. The specific kinase enzyme, its substrate, and varying concentrations of AD57 (typically a 3-fold dilution series) were included.[3]

  • Initiation: Reactions were initiated by the addition of 100 µM ATP supplemented with 5 µCi of γ-³²P-ATP.[3]

  • Incubation: The reaction mixtures were incubated for 15 minutes at room temperature.[3]

  • Termination and Capture: 2 µL of each reaction was spotted onto P81 phosphocellulose paper. The paper was then washed at least five times over one hour in 1% (v/v) phosphoric acid to remove unincorporated γ-³²P-ATP.[3]

  • Quantification: The dried phosphocellulose paper was analyzed by phosphorimaging. The amount of incorporated radioactivity was quantified using ImageQuant software.[3]

  • Data Analysis: Titration data were fitted to a sigmoidal dose-response curve using Prism software to derive the IC50 values.[3]

Kinome-wide Profiling

Broad kinase selectivity profiling of AD57 at a concentration of 1 µM was performed by Invitrogen (now Thermo Fisher Scientific) using their SelectScreen™ service.[2] This service utilizes one of two main assay formats depending on the specific kinase.

Assay Platforms:

  • Z'-LYTE™ Assay: A Fluorescence Resonance Energy Transfer (FRET)-based method that measures kinase activity by detecting the differential proteolysis of a phosphorylated versus a non-phosphorylated peptide substrate.[4][5] Phosphorylation by the kinase protects the peptide from cleavage, leading to a high FRET signal.

  • Adapta™ Universal Kinase Assay: A homogenous, time-resolved FRET (TR-FRET) immunoassay that measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction.[3][6]

The specific protocols are proprietary to the service provider but generally follow the principles outlined below.

Kinase_Profiling_Logic Start AD57 Compound (1 µM) AssayChoice Select Assay Platform (Kinase-Dependent) Start->AssayChoice ZLyte Z'-LYTE™ Assay AssayChoice->ZLyte e.g., Ser/Thr Kinases Adapta Adapta™ Assay AssayChoice->Adapta e.g., Low Activity Kinases ZLyte_Principle Measure Peptide Phosphorylation via Protease Protection (FRET) ZLyte->ZLyte_Principle Data Calculate % Inhibition vs. Control ZLyte->Data Adapta_Principle Measure ADP Production (TR-FRET Immunoassay) Adapta->Adapta_Principle Adapta->Data

Decision logic for in vitro kinase profiling assays.

Conclusion

This compound exemplifies the power of a polypharmacological approach in cancer drug discovery. By moving beyond a single-target paradigm, its design achieves high efficacy in preclinical models through the simultaneous inhibition of RET and key downstream effectors (RAF, SRC, S6K). Crucially, the identification and avoidance of the anti-target mTOR mitigates toxicity, widening the therapeutic window. The methodologies employed in its discovery, from whole-animal screening to comprehensive kinome profiling, provide a robust framework for the development of next-generation targeted therapies. This technical guide summarizes the core pharmacological data and experimental foundations for AD57, providing a resource for researchers in oncology and drug development.

References

AD57 Hydrochloride: An In-depth Technical Guide to its Core Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD57 hydrochloride is a potent, orally active multikinase inhibitor with significant therapeutic potential in oncology. By targeting key kinases involved in cancer cell proliferation, survival, and metastasis, this compound offers a multifaceted approach to cancer treatment. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, focusing on its primary targets: RET, BRAF, S6K, and Src. This document details the expected molecular consequences of inhibiting these pathways, presents structured templates for quantitative data analysis, and offers detailed experimental protocols for researchers to investigate these effects in their own work. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's mechanism of action.

Introduction to this compound

This compound is a small molecule inhibitor targeting multiple protein kinases that are frequently dysregulated in various cancers. Its primary targets include the receptor tyrosine kinase RET, the serine/threonine-protein kinase BRAF, the ribosomal protein S6 kinase (S6K), and the proto-oncogene tyrosine-protein kinase Src[1]. The simultaneous inhibition of these kinases positions this compound as a promising candidate for overcoming resistance mechanisms associated with single-target therapies and for treating a broad range of malignancies.

Core Signaling Pathways Targeted by this compound

The efficacy of this compound stems from its ability to modulate critical signaling cascades that drive tumor growth and survival. The following sections delineate the downstream pathways affected by the inhibition of its primary targets.

RET Signaling Pathway

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Activating mutations and fusions in the RET gene are oncogenic drivers in several cancers, including thyroid and non-small cell lung cancer. Upon ligand binding, RET dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.

Expected Downstream Effects of this compound on RET Signaling: Inhibition of RET by this compound is expected to block its autophosphorylation, thereby preventing the recruitment of adaptor proteins and subsequent activation of the MAPK and PI3K/AKT cascades. This would lead to decreased cell proliferation and enhanced apoptosis in RET-driven tumors.

RET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET RAS RAS RET->RAS PI3K PI3K RET->PI3K AD57 This compound AD57->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K S6K->Proliferation mTOR->S6K

Caption: RET Signaling Pathway Inhibition by this compound.
BRAF/MAPK Signaling Pathway

BRAF is a serine/threonine kinase that is a key component of the MAPK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell growth. As a downstream effector of RAS, activated BRAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.

Expected Downstream Effects of this compound on BRAF Signaling: By inhibiting BRAF, this compound is anticipated to block the phosphorylation of MEK and ERK, leading to a shutdown of the MAPK pathway. This would result in decreased transcription of genes involved in cell proliferation and survival in BRAF-mutant cancer cells.

BRAF_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AD57 This compound BRAF BRAF AD57->BRAF RAS RAS RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: BRAF/MAPK Pathway Inhibition by this compound.
S6K/mTOR Signaling Pathway

Ribosomal protein S6 kinase (S6K) is a downstream effector of the PI3K/AKT/mTOR signaling pathway. mTORC1 (mammalian target of rapamycin complex 1) directly phosphorylates and activates S6K, which in turn phosphorylates several substrates, including the ribosomal protein S6. This activation promotes protein synthesis and cell growth.

Expected Downstream Effects of this compound on S6K Signaling: Inhibition of S6K by this compound is expected to block the phosphorylation of its downstream substrates, leading to a reduction in protein synthesis and, consequently, a decrease in cell growth and proliferation.

S6K_Signaling cluster_cytoplasm Cytoplasm cluster_ribosome Ribosome AD57 This compound S6K S6K AD57->S6K AKT AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->S6K rpS6 Ribosomal Protein S6 S6K->rpS6 Protein_Synthesis Protein Synthesis & Cell Growth rpS6->Protein_Synthesis

Caption: S6K/mTOR Pathway Inhibition by this compound.
Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion. It is often overexpressed and/or hyperactivated in a variety of cancers, contributing to metastatic progression. Src activation leads to the phosphorylation of numerous substrates, including focal adhesion kinase (FAK) and paxillin, which are critical for cell motility.

Expected Downstream Effects of this compound on Src Signaling: By inhibiting Src, this compound is expected to decrease the phosphorylation of key substrates like FAK and paxillin. This would lead to a disruption of focal adhesions and a reduction in cancer cell migration and invasion.

Src_Signaling cluster_cytoplasm Cytoplasm cluster_focal_adhesion Focal Adhesion AD57 This compound Src Src AD57->Src FAK FAK Src->FAK Paxillin Paxillin Src->Paxillin Cell_Motility Cell Migration & Invasion FAK->Cell_Motility Paxillin->Cell_Motility

Caption: Src Pathway Inhibition by this compound.

Quantitative Data on Downstream Signaling Effects

While specific quantitative data for the downstream signaling effects of this compound are not extensively available in the public domain, this section provides a template for how such data should be structured and presented. Researchers are encouraged to use the experimental protocols provided in Section 4 to generate data for their specific cell lines and models of interest.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM) [Example]Assay TypeReference
RET2in vitro (Drosophila)[1]
BRAFData not available
S6KData not available
SrcData not available
Table 2: Cellular Activity of this compound on Downstream Signaling Pathways (Example Data)
Cell LinePathway ComponentIC50 (nM) [Example]Assay Type
TT (Thyroid Cancer)p-RET (Tyr1062)15Western Blot
A375 (Melanoma)p-ERK (Thr202/Tyr204)50Western Blot
MCF-7 (Breast Cancer)p-S6K (Thr389)100Western Blot
MDA-MB-231 (Breast Cancer)p-Src (Tyr416)75Western Blot
Table 3: Anti-proliferative Activity of this compound (Example Data)
Cell LineCancer TypeIC50 (nM) [Example]Assay Type
TTMedullary Thyroid25Cell Viability (MTT)
A375Melanoma80Cell Viability (MTT)
MCF-7Breast Cancer150Cell Viability (MTT)
MDA-MB-231Breast Cancer120Cell Viability (MTT)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the downstream signaling effects of this compound.

Western Blot Analysis for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of key proteins in the RET, MAPK, mTOR, and Src signaling pathways following treatment with this compound.

Western_Blot_Workflow start Seed Cells treat Treat with This compound start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., p-ERK, p-AKT) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Image Analysis & Quantification detect->analyze end Results analyze->end

Caption: Western Blot Experimental Workflow.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time period (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This protocol is for determining the direct inhibitory effect of this compound on the enzymatic activity of its target kinases.

Materials:

  • Recombinant active kinases (RET, BRAF, S6K, Src)

  • Kinase-specific substrates

  • Kinase reaction buffer

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound. Prepare a kinase reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.

  • Kinase Reaction: Add the this compound dilutions to the wells of a 96-well plate. Add the kinase reaction mixture to initiate the reaction. Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection kit such as the ADP-Glo™ assay, which measures luminescence.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against drug concentration.

Xenograft Tumor Model

This protocol describes how to evaluate the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume with calipers every few days.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising multikinase inhibitor with the potential to impact multiple oncogenic signaling pathways simultaneously. By targeting RET, BRAF, S6K, and Src, it is expected to effectively inhibit cancer cell proliferation, growth, and invasion. The experimental protocols and data presentation frameworks provided in this guide are intended to empower researchers to thoroughly investigate and quantify the downstream signaling effects of this compound, thereby accelerating its development and clinical translation. Further studies are warranted to fully elucidate the intricate molecular mechanisms of this compound and to identify patient populations that would most benefit from its therapeutic application.

References

Methodological & Application

AD57 hydrochloride solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

AD57 hydrochloride is a potent, orally active, polypharmacological cancer therapeutic agent.[1][2] It functions as a multikinase inhibitor, targeting several key signaling pathways implicated in cancer cell proliferation, invasion, and metabolism.[1]

Chemical Properties:

  • Formal Name: N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea, monohydrochloride[1][3]

  • CAS Number: 2320261-72-9[1][3]

  • Molecular Formula: C22H20F3N7O • HCl[1]

  • Formula Weight: 491.9 g/mol [1]

  • Appearance: Crystalline solid[1]

  • Purity: ≥98%[1]

Physicochemical Properties

Solubility

The solubility of this compound has been determined in various common laboratory solvents. It is crucial to select the appropriate solvent based on the experimental requirements, such as compatibility with cell culture media or formulation for in vivo studies.

Solvent Solubility Reference
Dimethylformamide (DMF)14 mg/mL[1][4]
Dimethyl sulfoxide (DMSO)10 mg/mL[1][4]
Ethanol5 mg/mL[1][4]
DMF:PBS (pH 7.2) (1:4)0.20 mg/mL[1]
Stability and Storage

Proper storage is critical to maintain the integrity and activity of this compound. The compound is stable under recommended storage conditions.[5]

Form Storage Temperature Notes Reference
Crystalline Solid (Powder)-20°CKeep container tightly sealed in a cool, well-ventilated area.[4][5]
In Solvent-80°CProtect from light and moisture.[5]

Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[5]

Biological Activity and Signaling Pathways

This compound is a potent inhibitor of the receptor tyrosine kinase RET, with an IC50 value of 2 nM.[1] Its anti-cancer activity is attributed to its ability to modulate multiple targets. Notably, it interferes with kinases downstream of RET, including Src, Raf (BRAF), and S6K, thereby disrupting signaling pathways that are crucial for cancer cell function.[1][2]

AD57_Signaling_Pathway RTK Growth Factor Receptor (e.g., RET) Src Src RTK->Src Raf Raf (BRAF) RTK->Raf PI3K PI3K RTK->PI3K AD57 This compound AD57->RTK Inhibits AD57->Src Inhibits AD57->Raf Inhibits S6K S6K AD57->S6K Inhibits MAPK ERK/MAPK Signaling Raf->MAPK Akt Akt PI3K->Akt Proliferation Invasion, Proliferation, Metabolism MAPK->Proliferation Akt->S6K S6K->Proliferation

AD57 inhibits RET and downstream kinases like Src, Raf, and S6K.

Experimental Protocols

The following protocols provide a general guideline for the preparation of this compound solutions for in vitro and in vivo experiments.

Preparation of a 10 mM DMSO Stock Solution

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for cell-based assays.

Materials:

  • This compound (Formula Weight: 491.9 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated precision balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 4.92 mg of this compound for every 1 mL of DMSO.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 491.9 g/mol * 1000 mg/g = 4.919 mg/mL

  • Weighing: Carefully weigh the required amount of this compound powder and place it into a sterile vial.

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. The solution should be clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[5]

Preparation of Working Solutions for Cell Culture

Important: The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution into your desired cell culture medium to achieve the final working concentration.

    • Example for 10 µM: Dilute the 10 mM stock solution 1:1000. For instance, add 1 µL of the 10 mM stock to 1 mL of cell culture medium.

  • Mix the working solution gently by pipetting or inverting the tube before adding it to the cell cultures.

Experimental_Workflow start Start: Weigh AD57 HCl Powder add_solvent Add Anhydrous DMSO start->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot dilute Dilute Stock in Culture Medium stock->dilute For Immediate Use store Store at -80°C aliquot->store experiment Apply to Experiment (e.g., Cell Culture) dilute->experiment

Workflow for preparing this compound stock and working solutions.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[5]

  • Consult the Material Safety Data Sheet (MSDS) for complete safety information before handling.

References

Application Notes and Protocols for AD57 Hydrochloride in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[1] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in CRC, playing a crucial role in tumor initiation, progression, and resistance to therapy.[2][3][4] This aberrant activation makes the PI3K/Akt/mTOR axis a prime target for novel therapeutic interventions.[2][3] AD57 hydrochloride is a potent and selective small molecule inhibitor targeting this critical signaling cascade. These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical colorectal cancer models.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting key kinases within the PI3K/Akt/mTOR pathway. This pathway, when activated by growth factors, promotes cell survival, proliferation, and angiogenesis while inhibiting apoptosis.[2][3][4] By blocking this signaling cascade, this compound is designed to induce apoptosis and halt the proliferation of cancer cells that are dependent on this pathway for their growth and survival.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation AD57 HCl AD57 HCl AD57 HCl->PI3K AD57 HCl->Akt AD57 HCl->mTORC1 Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies In_Vitro In_Vitro In_Vivo In_Vivo Data_Analysis Data_Analysis Xenograft Xenograft Tumor Model (e.g., in SCID mice) Data_Analysis->Xenograft Promising Results End End Cell_Culture CRC Cell Line Culture (HT-29, HCT-116, SW480) MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Treatment AD57 HCl Treatment Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Histology Endpoint Analysis (Tumor Weight, IHC) Monitoring->Histology Histology->End

References

Application Notes and Protocols for Combining AD57 Hydrochloride with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic or additive effects of combining AD57 hydrochloride, a multi-kinase inhibitor, with other kinase inhibitors for research and drug development purposes.

Introduction

This compound is an orally active multi-kinase inhibitor targeting key signaling molecules including RET (Rearranged during transfection), BRAF (B-Raf proto-oncogene, serine/threonine kinase), S6K (Ribosomal protein S6 kinase), and Src (Proto-oncogene tyrosine-protein kinase Src). Kinase inhibitors are a cornerstone of targeted cancer therapy. However, monotherapy often leads to the development of resistance. Combining kinase inhibitors that target different nodes within a signaling pathway or parallel pathways can be a promising strategy to enhance efficacy, overcome resistance, and reduce toxicity. These notes provide a framework for the preclinical evaluation of this compound in combination with other kinase inhibitors.

Potential Combination Strategies

Combining this compound with inhibitors of kinases in convergent or parallel signaling pathways could lead to enhanced anti-tumor activity. Based on its target profile, logical combination partners for this compound could include inhibitors of:

  • MEK (Mitogen-activated protein kinase kinase): Dual inhibition of BRAF and MEK is a clinically validated strategy in BRAF-mutant melanoma.

  • PI3K (Phosphoinositide 3-kinase)/Akt (Protein kinase B)/mTOR (mammalian target of rapamycin): The PI3K/Akt/mTOR pathway is a critical survival pathway often activated in cancer. Co-inhibition with a BRAF or S6K inhibitor could lead to a more potent anti-proliferative effect.

  • EGFR (Epidermal Growth Factor Receptor): In cancers driven by EGFR mutations, resistance can emerge through activation of downstream pathways like MAPK or Src.

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Targeting angiogenesis through VEGFR inhibition in combination with inhibitors of tumor cell proliferation can have synergistic effects.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Combination with a MEK Inhibitor (Trametinib) in BRAF V600E Mutant Colorectal Cancer Cell Line (HT-29)

TreatmentConcentration (nM)Cell Viability (%) (Mean ± SD)Combination Index (CI)
Control -100 ± 4.5-
AD57 HCl 1085 ± 3.2-
5062 ± 5.1-
10045 ± 4.8-
Trametinib 590 ± 2.8-
2075 ± 3.9-
5058 ± 4.2-
AD57 HCl + Trametinib 10 + 570 ± 3.50.85 (Slight Synergy)
50 + 2035 ± 4.10.60 (Synergy)
100 + 5015 ± 2.90.42 (Strong Synergy)

Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model of BRAF V600E Mutant Melanoma (A375)

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21 (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 1200
AD57 HCl 25950 ± 9836.7
PI3K Inhibitor (Alpelisib) 501100 ± 11526.7
AD57 HCl + Alpelisib 25 + 50400 ± 5573.3

Experimental Protocols

1. In Vitro Cell Viability Assay (MTS Assay)

This protocol outlines the methodology for determining the cytotoxic effects of this compound in combination with another kinase inhibitor on a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., HT-29 colorectal adenocarcinoma cells)

    • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

    • This compound (stock solution in DMSO)

    • Second kinase inhibitor (e.g., Trametinib, stock solution in DMSO)

    • 96-well plates

    • MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of this compound and the second kinase inhibitor in complete growth medium.

    • Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the Combination Index (CI) using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

2. Western Blot Analysis for Phosphorylated Protein Levels

This protocol is for assessing the effect of drug combinations on key signaling proteins.

  • Materials:

    • Treated cell lysates

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-p-Akt, anti-p-S6K, and total protein controls)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound, the second kinase inhibitor, or the combination for a specified time (e.g., 2, 6, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

3. In Vivo Xenograft Tumor Model

This protocol describes how to evaluate the in vivo efficacy of this compound combined with another kinase inhibitor.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • Cancer cell line for implantation (e.g., A375 melanoma cells)

    • Matrigel

    • This compound formulation for oral gavage

    • Second kinase inhibitor formulation

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject 5 x 10^6 A375 cells mixed with Matrigel into the flank of each mouse.

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, AD57 HCl alone, second inhibitor alone, combination).

    • Administer treatments as per the planned schedule (e.g., daily oral gavage).

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study (e.g., day 21 or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Visualizations

Signaling_Pathway_AD57_Combination cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (e.g., RET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Src Src RTK->Src BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K S6K->Proliferation Src->RAS Src->PI3K AD57 AD57 HCl AD57->RTK (RET) AD57->BRAF AD57->S6K AD57->Src MEKi MEK Inhibitor MEKi->MEK PI3Ki PI3K Inhibitor PI3Ki->PI3K

Caption: Signaling pathways targeted by AD57 HCl and potential combination inhibitors.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Line Selection (e.g., BRAF mutant) B Single Agent Dose Response (AD57 HCl & Other Inhibitor) A->B C Combination Matrix Assay (Cell Viability - MTS) B->C D Synergy Analysis (Combination Index) C->D E Mechanism of Action (Western Blot for p-ERK, p-AKT) D->E F Xenograft Model Establishment D->F Proceed if synergistic G Treatment with Single Agents and Combination F->G H Tumor Growth Monitoring G->H I Endpoint Analysis (Tumor Weight, IHC) H->I

Caption: Preclinical workflow for evaluating AD57 HCl combination therapies.

Application Notes: Verapamil Hydrochloride for Studying Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Verapamil hydrochloride, a calcium channel blocker, has been extensively studied as a first-generation MDR modulator.[1][2][3][4][7][15] It has been shown to reverse P-gp-mediated MDR by competitively inhibiting the transporter's efflux function.[7][12] These application notes provide a comprehensive overview of the use of Verapamil hydrochloride as a tool to investigate and overcome drug resistance in cancer cell lines.

Mechanism of Action

Verapamil's primary mechanism in overcoming MDR is the inhibition of P-glycoprotein (P-gp), an ABC transporter encoded by the ABCB1 gene.[5][8][12] P-gp functions as an ATP-dependent efflux pump, expelling a wide range of chemotherapeutic agents from the cell.[10] Verapamil has been shown to directly bind to P-gp, competitively inhibiting the binding and efflux of cytotoxic drugs.[7] This leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cells, thereby restoring their sensitivity to the drugs.[5][12]

In addition to P-gp inhibition, Verapamil has been observed to modulate other cellular processes involved in drug resistance. Some studies suggest that Verapamil can decrease the expression of P-gp at both the mRNA and protein levels.[5][6] Furthermore, Verapamil has been shown to induce apoptosis in some cancer cells and can alter the mitochondrial membrane potential, potentially contributing to its chemosensitizing effects.[8][11][15]

The PI3K/Akt signaling pathway is a critical regulator of cell survival and is often implicated in drug resistance.[16][17][18] Aberrant activation of this pathway can promote the expression of anti-apoptotic proteins and contribute to the MDR phenotype. While direct modulation of the PI3K/Akt pathway by Verapamil is not its primary mechanism for overcoming MDR, understanding this pathway is crucial in the broader context of drug resistance research.

Quantitative Data

The following tables summarize the effect of Verapamil hydrochloride on the cytotoxicity of various chemotherapeutic agents in drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineChemotherapeutic AgentIC50 (without Verapamil)IC50 (with Verapamil)Fold ReversalReference
K562/ADR (human leukemia)DoxorubicinNot specifiedNot specifiedNot specified[5]
CEM VLB100 (human leukemia)VinblastineNot specifiedNot specifiedNot specified[5]
L3.6plGres (pancreatic cancer)GemcitabineResistantSignificantly reducedNot specified[8][11]
AsPC-1 SP (pancreatic cancer)Not specifiedResistantSignificantly reducedNot specified[8][11]
MCF-7 (human breast cancer)Doxorubicin36 µg/ml13 µg/ml~2.8
KB-V1 (multidrug-resistant)DoxorubicinResistantNot specifiedNot specified[10][19]
2780AD (drug-resistant)AdriamycinResistantNot specified10-12[20]
MCF7/AdrR (drug-resistant)AdriamycinResistantNot specified10-12[20]
H69LX10 (drug-resistant)AdriamycinResistantNot specified10-12[20]

Note: The concentrations of Verapamil used in these studies varied. Please refer to the cited literature for specific experimental details.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Verapamil on the cytotoxicity of a chemotherapeutic agent in a drug-resistant cell line.

Materials:

  • Drug-resistant and sensitive cancer cell lines

  • Complete cell culture medium

  • Verapamil hydrochloride

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.[14]

  • Prepare serial dilutions of the chemotherapeutic agent in complete culture medium.

  • Prepare two sets of these dilutions: one with a fixed, non-toxic concentration of Verapamil (e.g., 5-10 µM) and one without Verapamil.

  • Remove the overnight culture medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with Verapamil only.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values for the chemotherapeutic agent with and without Verapamil.

Western Blot for P-glycoprotein Expression

This protocol outlines the steps to determine the effect of Verapamil on the protein expression level of P-gp.

Materials:

  • Drug-resistant cancer cells

  • Verapamil hydrochloride

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against P-glycoprotein (e.g., C219 or C494)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed drug-resistant cells in 6-well plates and treat with Verapamil (e.g., 10-20 µM) for 24, 48, and 72 hours. Include an untreated control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against P-gp overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative expression of P-gp in treated versus untreated cells.

Visualizations

Signaling Pathway

MDR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug (out) Pgp->Chemo_out Efflux PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTOR->Apoptosis Inhibition Chemo_in Chemotherapeutic Drug (in) Chemo_in->Pgp Chemo_in->Apoptosis Induces Verapamil Verapamil Verapamil->Pgp Inhibition Experimental_Workflow cluster_assays Assays cluster_analysis Data Analysis start Start: Drug-Resistant Cancer Cell Line treatment Treatment: 1. Chemotherapeutic Drug 2. Chemo Drug + Verapamil start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability protein Protein Expression (Western Blot) incubation->protein ic50 Determine IC50 & Fold Reversal viability->ic50 pgp_level Quantify P-gp Expression protein->pgp_level conclusion Conclusion: Assess Verapamil's ability to reverse drug resistance ic50->conclusion pgp_level->conclusion

References

Troubleshooting & Optimization

Technical Support Center: AD57 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific off-target effects of AD57 hydrochloride is limited. This guide provides a general framework and best practices for researchers to identify and characterize potential off-target effects of novel kinase inhibitors like this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the known on-targets of this compound?

A1: this compound is described as an orally active multikinase inhibitor targeting RET (Ret proto-oncogene), BRAF (B-Raf proto-oncogene, serine/threonine kinase), S6K (Ribosomal protein S6 kinase), and Src (Proto-oncogene tyrosine-protein kinase Src)[1].

Q2: What are "off-target" effects and why are they a concern?

A2: Off-target effects are unintended interactions between a drug and cellular components other than its intended target. For a kinase inhibitor like this compound, this means binding to and inhibiting kinases other than RET, BRAF, S6K, and Src. These unintended interactions can lead to unexpected biological responses, toxicity, or misinterpretation of experimental results.

Q3: My cells are showing an unexpected phenotype after treatment with this compound. How can I determine if it's an off-target effect?

A3: Unexpected phenotypes are common in early-stage drug research. Here’s a troubleshooting workflow to consider:

  • Confirm Compound Identity and Purity: Ensure the compound is correctly identified and free of contaminants that could cause confounding effects.

  • Dose-Response Analysis: Perform a dose-response experiment. A consistent, dose-dependent phenotype is more likely to be a direct effect of the compound.

  • Use a Structurally Unrelated Inhibitor: Test another inhibitor with the same primary targets (if available). If the phenotype is not replicated, it may be an off-target effect specific to this compound.

  • Rescue Experiment: If you are studying a specific pathway, try to "rescue" the phenotype by overexpressing a downstream component. If the phenotype persists, it might be caused by the inhibition of a parallel, off-target pathway.

  • Perform a Kinase Profile Screen: Screen this compound against a broad panel of kinases to identify potential unintended targets (see Experimental Protocols section).

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Compound Stability: Ensure the compound is properly stored and that the solvent used for dilution does not affect its stability or activity. Prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Variations in cell density, passage number, or media composition can alter cellular signaling and response to inhibitors. Standardize your cell culture protocols.

  • Assay Variability: Ensure your assays are well-validated and include appropriate positive and negative controls in every experiment to monitor performance.

Quantitative Data on Off-Target Effects

As specific off-target data for this compound is not publicly available, researchers should aim to generate their own data. The following table provides a template for summarizing findings from a kinase profiling screen.

Off-Target KinaseFamilyAssay TypeIC50 / Ki (nM)On-Target IC50 (nM)Selectivity (Off-Target/On-Target)Notes
RET TKBiochemical10101.0On-Target
BRAF TKLBiochemical15151.0On-Target
S6K1 AGCBiochemical25251.0On-Target
Src TKBiochemical30301.0On-Target
Hypothetical Off-Target 1TKBiochemical300N/A30x vs RETModerate off-target activity observed.
Hypothetical Off-Target 2CAMKBiochemical1200N/A120x vs RETWeak off-target activity.
Hypothetical Off-Target 3STECell-based5000N/A500x vs RETNegligible activity in cellular context.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general method for screening this compound against a panel of purified kinases to identify off-target interactions.

Objective: To determine the IC50 values of this compound against a broad range of kinases.

Materials:

  • This compound

  • Purified recombinant kinases (commercial panel)

  • Appropriate kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Then, dilute further into the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 10 µL of a kinase/substrate mixture to each well to initiate the reaction.

    • Add 10 µL of ATP solution to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), optimized for each kinase.

  • Detection: Stop the kinase reaction and measure the remaining ATP (or product formation) using a suitable detection reagent, following the manufacturer's instructions.

  • Data Analysis:

    • Measure luminescence or fluorescence using a plate reader.

    • Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol determines target engagement by measuring changes in the thermal stability of proteins in response to ligand binding in a cellular environment.

Objective: To confirm the binding of this compound to its on-targets and potential off-targets in intact cells.

Materials:

  • Cells expressing the target kinases

  • This compound

  • PBS (Phosphate-buffered saline) and protease inhibitors

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler with a temperature gradient function

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibodies specific to the target proteins

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant.

    • Analyze the protein concentration in the supernatant using SDS-PAGE followed by Western blotting with antibodies against the target proteins (e.g., RET, BRAF, and suspected off-targets).

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment condition, plot the amount of soluble protein against the temperature to generate a melting curve.

    • Binding of this compound will stabilize the target protein, resulting in a shift of the melting curve to a higher temperature. Compare the curves from treated and untreated cells to confirm target engagement.

Visualizations

cluster_pathway Hypothetical Signaling & Off-Target Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., RET) GF->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Src Src Receptor->Src BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FAK FAK Src->FAK OffTarget Off-Target Kinase (e.g., Kinase X) Substrate Substrate Y OffTarget->Substrate UnintendedEffect Unintended Cellular Effect Substrate->UnintendedEffect AD57 This compound AD57->BRAF Inhibits AD57->S6K Inhibits AD57->Src Inhibits AD57->OffTarget Inhibits (Unintended) RET RET AD57->RET Inhibits

Caption: Hypothetical signaling pathways of this compound.

cluster_workflow Workflow for Off-Target Identification A Primary Screen: Treat cells with AD57 HCl B Observe Unexpected Phenotype A->B C Hypothesis Generation: Potential Off-Target Effect B->C D Broad Kinase Screen (In Vitro Profiling) C->D E Identify Candidate Off-Targets (Hits) D->E F Target Validation in Cells (e.g., CETSA, Knockdown) E->F Hits Found I No Hits or No Validation: Re-evaluate hypothesis (e.g., compound purity, other mechanism) E->I No Hits G Confirm Off-Target Binding and Phenotypic Link F->G H Characterize Downstream Effects of Off-Target G->H Validated G->I Not Validated

Caption: Experimental workflow for off-target validation.

References

Technical Support Center: Enhancing the Bioavailability of AD57 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of AD57 hydrochloride. The following resources are designed to assist in improving its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

Low oral bioavailability of this compound can stem from several factors:

  • Poor Aqueous Solubility: As a hydrochloride salt, AD57 may exhibit pH-dependent solubility, potentially leading to precipitation in the gastrointestinal (GI) tract.

  • Low Permeability: The intrinsic chemical structure of AD57 may hinder its passage across the intestinal epithelium.

  • First-Pass Metabolism: Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug reaching systemic circulation.[1][2]

  • Efflux Transporters: The molecule might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.

Q2: How can I improve the dissolution rate of this compound?

Several formulation strategies can enhance the dissolution rate:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.[3][4]

  • Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion can improve its apparent solubility and dissolution.[5] Techniques like spray drying and hot-melt extrusion are commonly used.[6][7]

  • Use of Surfactants: Incorporating surfactants in the formulation can improve the wettability of the drug particles and enhance dissolution.[3]

Q3: What formulation approaches can be used if this compound has poor permeability?

For permeability-limited absorption, consider the following:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), or liposomes can enhance the absorption of lipophilic drugs and may facilitate lymphatic uptake, bypassing the first-pass metabolism.[8]

  • Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium.

  • Prodrugs: Chemical modification of AD57 to a more lipophilic prodrug can improve its passive diffusion across the intestinal membrane.[9]

Troubleshooting Guides

Issue 1: High variability in in-vivo pharmacokinetic (PK) data.

High variability in PK data can be attributed to several factors related to the formulation and the physiological state of the test subjects.

Troubleshooting Workflow:

G A High Variability in PK Data B Assess Formulation Robustness A->B Is the formulation physically and chemically stable? C Evaluate Food Effect A->C Does food impact absorption? D Investigate GI Tract Physiology A->D Are there variations in GI pH and motility? E Refine Formulation Strategy B->E Improve formulation to ensure consistent drug release. F Standardize Dosing Conditions C->F Administer drug under fasted or fed conditions consistently. G Consider Controlled Release Formulation D->G Develop a formulation less sensitive to GI transit times.

Figure 1. Troubleshooting high PK data variability.

Experimental Protocols:

  • Formulation Robustness Study:

    • Prepare multiple batches of the this compound formulation.

    • Subject the batches to accelerated stability testing (e.g., 40°C/75% RH for 1, 2, and 3 months).

    • At each time point, analyze the samples for drug content, dissolution profile, and physical appearance.

    • Compare the results across batches to assess consistency.

  • Food Effect Study:

    • Dose two groups of animals (e.g., beagle dogs) with this compound.

    • One group receives the dose after an overnight fast, while the other receives it after a high-fat meal.

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Analyze plasma concentrations of AD57 and calculate pharmacokinetic parameters (AUC, Cmax, Tmax).

    • Compare the parameters between the fasted and fed groups to determine the extent of the food effect.

Issue 2: Poor correlation between in-vitro dissolution and in-vivo absorption.

A lack of in-vitro in-vivo correlation (IVIVC) suggests that the dissolution test is not predictive of the in-vivo performance of the drug.

Troubleshooting Workflow:

G A Poor IVIVC B Review Dissolution Method Parameters A->B Is the dissolution medium and apparatus appropriate? C Assess Impact of GI Physiology A->C Does solubility or stability change in different GI regions? D Investigate Drug Substance Properties A->D Is the drug prone to precipitation or degradation? E Develop Biorelevant Dissolution Method B->E Use media simulating gastric and intestinal fluids (FaSSGF, FeSSGF, FaSSIF, FeSSIF). C->E F Evaluate Impact of Excipients D->F Do excipients interact with the drug in-vivo? G Consider Alternative Formulation F->G Select excipients that mimic in-vivo performance.

Figure 2. Troubleshooting poor in-vitro in-vivo correlation.

Experimental Protocols:

  • Biorelevant Dissolution Testing:

    • Prepare biorelevant dissolution media such as Fasted State Simulated Gastric Fluid (FaSSGF), Fed State Simulated Gastric Fluid (FeSSGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF).

    • Perform dissolution testing of the this compound formulation in these media using a USP Apparatus II (paddle) at an appropriate agitation speed.

    • Collect samples at various time points and analyze for drug release.

    • Compare the dissolution profiles in different media to understand the potential impact of GI fluids on drug release.

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving this compound Bioavailability

Formulation StrategyKey AdvantagePotential DisadvantageExpected Fold Increase in Bioavailability (Hypothetical)
MicronizationSimple and cost-effective method to increase dissolution rate.May not be sufficient for very poorly soluble compounds.2 - 5 fold
Amorphous Solid DispersionSignificantly improves apparent solubility and dissolution.Potential for physical instability (recrystallization).5 - 15 fold
Lipid-Based Formulation (SMEDDS)Enhances solubility and permeability; can reduce food effect.Can be complex to formulate and manufacture.10 - 20 fold
Prodrug ApproachCan overcome both solubility and permeability limitations.Requires significant medicinal chemistry effort and regulatory considerations.Variable, potentially >20 fold

Signaling Pathways and Metabolic Routes

Understanding the metabolic fate of AD57 is crucial for interpreting its bioavailability. Cytochrome P450 (CYP) enzymes are major contributors to drug metabolism.[1][2]

Hypothetical Metabolic Pathway for AD57:

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A AD57 B Metabolite M1 (Hydroxylation) A->B CYP3A4 C Metabolite M2 (N-dealkylation) A->C CYP2D6 E Glucuronide Conjugate B->E UGT1A1 F Sulfate Conjugate C->F SULT1A1 D Inactive Metabolites E->D F->D

Figure 3. Hypothetical metabolic pathway of AD57.

This diagram illustrates a potential metabolic route where AD57 undergoes Phase I metabolism via CYP3A4 and CYP2D6, followed by Phase II conjugation reactions. Identifying the primary metabolizing enzymes can help predict potential drug-drug interactions and inter-individual variability.

References

Technical Support Center: AD57 Hydrochloride Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blot experiments using AD57 hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is designed to address specific issues you may encounter during your western blot experiments with this compound.

Q1: Why am I seeing no signal or a very weak signal for my target protein after treatment with this compound?

A weak or absent signal can be due to several factors, from sample preparation to antibody issues.

  • Inactive Compound: Ensure that the this compound was stored and prepared correctly according to the manufacturer's instructions to maintain its activity.

  • Suboptimal Treatment Conditions: The concentration of this compound and the incubation time may not be optimal for your cell line and target protein. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.

  • Ineffective Inhibition: this compound is a multikinase inhibitor targeting RET, BRAF, S6K, and Src.[1] If your target protein is not downstream of these kinases, you may not observe a change in its expression or phosphorylation status.

  • Poor Protein Transfer: Check your transfer efficiency. Small proteins may pass through the membrane, while large proteins may not transfer efficiently.[2] You can verify transfer by staining the membrane with Ponceau S after transfer.[2] For smaller proteins (<15 kDa), consider using a membrane with a smaller pore size (0.2 µm).[3]

  • Inactive Antibody or Enzyme: Your primary or secondary antibody may have lost activity. Consider testing your antibodies with a positive control. Also, ensure that your ECL substrate has not expired.[2]

Q2: My Western blot shows high background. How can I reduce it?

High background can obscure your results and make data interpretation difficult. Here are some common causes and solutions:[4]

  • Inadequate Blocking: Blocking is crucial to prevent non-specific antibody binding.[3]

    • Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[4]

    • Consider changing your blocking agent. While non-fat milk is common, 5% BSA in TBST is often preferred for phospho-specific antibodies.[5]

  • Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody is a frequent cause of high background.[3] Titrate your antibodies to find the optimal dilution that provides a strong signal with low background.

  • Insufficient Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.[2]

  • Membrane Handling: Avoid touching the membrane with your hands; use forceps. Also, do not let the membrane dry out at any point during the process.[2][4]

Q3: I am observing non-specific bands on my blot. What could be the cause?

Non-specific bands can arise from several sources, including antibody cross-reactivity and sample degradation.

  • Primary Antibody Cross-Reactivity: Your primary antibody may be recognizing other proteins with similar epitopes. Check the antibody datasheet for known cross-reactivities and consider using a more specific antibody.[4]

  • Sample Degradation: Proteolysis during sample preparation can lead to multiple bands.[3] Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[3][6]

  • Too Much Protein Loaded: Overloading the gel can lead to smearing and non-specific bands. Try loading less protein per lane.

Q4: The bands on my gel are smiling or uneven. What should I do?

Distorted bands are often a result of issues during electrophoresis.

  • "Smiling" Bands: This can happen if the gel runs too hot. Try running the gel at a lower voltage or in a cold room.[2]

  • Uneven Bands: This may be due to improper gel polymerization or issues with the sample loading.[2] Ensure your gel is cast correctly and that your samples are free of precipitates before loading.

Quantitative Data Summary

As there is no specific quantitative data available for this compound in the search results, the following table is a template for you to record and compare your own experimental results.

ParameterCondition 1Condition 2Condition 3Notes
Cell Line
This compound Conc.
Incubation Time
Total Protein Loaded (µg)
Primary Antibody Dilution e.g., 1:1000, 1:2000
Secondary Antibody Dilution e.g., 1:5000, 1:10000[7]
Band Intensity (Target) Relative to loading control
Band Intensity (Control)

Detailed Experimental Protocol: Western Blotting with this compound

This protocol provides a general framework. Optimization may be required for your specific experimental conditions.

1. Cell Lysis and Protein Quantification:

  • Culture cells to the desired confluency and treat with the desired concentrations of this compound for the appropriate time.

  • Wash cells with ice-cold PBS.[6]

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Scrape adherent cells and collect the lysate.[6]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]

  • Determine the protein concentration of the supernatant using a BCA assay.[6]

2. Sample Preparation and SDS-PAGE:

  • Normalize protein concentrations for all samples.

  • Add Laemmli sample buffer to your lysates and boil at 95-100°C for 5-10 minutes.[2]

  • Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel.[8] Include a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.[8]

3. Protein Transfer:

  • Equilibrate the gel in transfer buffer.[8]

  • Assemble the transfer sandwich with a PVDF or nitrocellulose membrane.

  • Perform the transfer using a wet or semi-dry transfer system.[5] Transfer conditions (time and voltage) should be optimized based on the molecular weight of your target protein.[2]

4. Immunoblotting:

  • After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20).[5]

  • Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.[5]

  • Incubate the membrane with the primary antibody at the appropriate dilution in blocking buffer overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times for 5-10 minutes each with TBST.[6]

  • Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.[6]

  • Wash the membrane three times for 10-15 minutes each with TBST.[5]

5. Detection:

  • Prepare the ECL substrate according to the manufacturer's instructions.[5]

  • Incubate the membrane with the ECL substrate for 1-5 minutes.[5]

  • Capture the chemiluminescent signal using a digital imager or X-ray film.[8]

Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment (this compound) Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection AD57_Signaling_Pathway cluster_kinases Target Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response AD57 This compound RET RET AD57->RET BRAF BRAF AD57->BRAF S6K S6K AD57->S6K Src Src AD57->Src Downstream Downstream Effectors (e.g., ERK, AKT, STAT3) RET->Downstream BRAF->Downstream S6K->Downstream Src->Downstream Response Inhibition of Proliferation, Survival, and Angiogenesis Downstream->Response

References

Technical Support Center: Overcoming AD57 Hydrochloride Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting resistance to AD57 hydrochloride in in vitro models. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active multi-kinase inhibitor. Its primary targets are the RET (Rearranged during Transfection), BRAF (B-Raf proto-oncogene, serine/threonine kinase), S6K (Ribosomal protein S6 kinase), and Src (Proto-oncogene tyrosine-protein kinase Src) kinases. By inhibiting these kinases, this compound can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and growth.

Q2: We are observing a decreased response to this compound in our cell line over time. What are the potential reasons for this acquired resistance?

Acquired resistance to multi-kinase inhibitors like this compound is a common phenomenon in cell culture and can be attributed to several factors:

  • On-Target Secondary Mutations: The kinase domains of the target proteins (RET, BRAF, S6K, Src) can acquire mutations that prevent this compound from binding effectively while maintaining the kinase's activity.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the primary targets. This allows the cells to bypass the effects of this compound and continue to proliferate.

  • Increased Drug Efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove this compound from the cell, thereby reducing its intracellular concentration.[1]

  • Phenotypic Changes: Cells can undergo processes like the epithelial-to-mesenchymal transition (EMT), which has been linked to drug resistance.[1]

Q3: How can we confirm that our cell line has developed resistance to this compound?

The most direct way to confirm resistance is by determining the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance. This is typically done using a cell viability assay.

Q4: What are the first steps we should take to troubleshoot this compound resistance?

  • Confirm Resistance: Perform a dose-response experiment to determine and compare the IC50 values of the parental and suspected resistant cell lines.

  • Cell Line Authentication: Verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination. Also, test for mycoplasma contamination, which can affect cell behavior and drug response.

  • Compound Integrity: Ensure that your stock solution of this compound is stable and has not degraded.

  • Develop a Resistant Model: If resistance is confirmed, you can create a stable resistant cell line by continuously culturing the cells in the presence of gradually increasing concentrations of this compound.[2] This model will be invaluable for investigating the mechanisms of resistance.

Troubleshooting Guides

Problem: A significant increase in the IC50 of this compound is observed in our long-term cell cultures.

This indicates the development of acquired resistance. The following sections provide a structured approach to investigate the potential mechanisms.

Guide 1: Investigating On-Target Mutations

Mutations in the kinase domains of RET, BRAF, or Src are a common cause of resistance to kinase inhibitors.

  • Hypothesis: The resistant cell line harbors mutations in the kinase domains of RET, BRAF, or Src, preventing this compound binding.

  • Experimental Approach:

    • Isolate genomic DNA from both the parental and resistant cell lines.

    • Amplify the kinase domain regions of RET, BRAF, and SRC genes using PCR.

    • Sequence the PCR products using Sanger sequencing to identify any point mutations.

  • Interpreting the Results:

    • Mutation Detected: If a mutation is found in a known drug-binding region (e.g., the solvent front or hinge region of RET), this is a likely cause of resistance.[3][4]

    • No Mutation Detected: If no mutations are found, the resistance is likely due to other mechanisms.

Guide 2: Investigating Bypass Pathway Activation

Cells can compensate for the inhibition of RET, BRAF, S6K, and Src by activating alternative signaling pathways.

  • Hypothesis: The resistant cells have upregulated parallel signaling pathways, such as the PI3K/Akt/mTOR or other receptor tyrosine kinase (RTK) pathways.

  • Experimental Approach:

    • Prepare protein lysates from parental and resistant cells, both treated and untreated with this compound.

    • Perform Western blotting to assess the phosphorylation status of key proteins in alternative pathways (e.g., p-Akt, p-mTOR, p-EGFR).

  • Interpreting the Results:

    • Increased Phosphorylation in Resistant Cells: A significant increase in the phosphorylation of proteins in a bypass pathway (e.g., Akt) in the resistant cells, especially in the presence of this compound, suggests activation of that pathway is conferring resistance.

Guide 3: Investigating Increased Drug Efflux

Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.

  • Hypothesis: The resistant cell line overexpresses ABC transporters, leading to increased efflux of this compound.

  • Experimental Approach:

    • Isolate total RNA from parental and resistant cell lines.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of common ABC transporter genes (e.g., ABCB1 (MDR1), ABCC1, ABCG2).

  • Interpreting the Results:

    • Upregulated ABC Transporter Expression: A significant increase in the mRNA levels of one or more ABC transporters in the resistant cell line suggests that increased drug efflux is a contributing factor to resistance.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)501
Resistant Subline 150010
Resistant Subline 2150030

Table 2: Hypothetical qPCR Results for ABC Transporter Expression

GeneParental (Relative Expression)Resistant (Relative Expression)Fold Change
ABCB11.012.512.5
ABCC11.01.21.2
ABCG21.08.78.7

Mandatory Visualization

AD57_Resistance_Troubleshooting start Decreased Efficacy of This compound Observed ic50 Confirm Resistance (Determine IC50) start->ic50 resistant_model Develop Resistant Cell Line Model ic50->resistant_model Resistance Confirmed investigate Investigate Resistance Mechanisms resistant_model->investigate mutations On-Target Mutations (Sanger Sequencing) investigate->mutations Hypothesis 1 bypass Bypass Pathway Activation (Western Blot for p-Akt, etc.) investigate->bypass Hypothesis 2 efflux Increased Drug Efflux (qPCR for ABC Transporters) investigate->efflux Hypothesis 3 strategy Develop Strategy to Overcome Resistance mutations->strategy bypass->strategy efflux->strategy alt_inhibitor Use Alternative Inhibitor strategy->alt_inhibitor If mutation combo_therapy Combination Therapy strategy->combo_therapy If bypass efflux_inhibitor Co-administer Efflux Pump Inhibitor strategy->efflux_inhibitor If efflux

Caption: Troubleshooting workflow for this compound resistance.

Signaling_Pathways cluster_AD57 This compound Targets cluster_pathways Downstream Signaling RET RET MAPK MAPK Pathway RET->MAPK PI3K_Akt PI3K/Akt Pathway RET->PI3K_Akt BRAF BRAF BRAF->MAPK S6K S6K Proliferation Cell Proliferation & Survival S6K->Proliferation Src Src Src->MAPK Src->PI3K_Akt MAPK->Proliferation PI3K_Akt->S6K PI3K_Akt->Proliferation AD57 AD57 Hydrochloride AD57->RET AD57->BRAF AD57->S6K AD57->Src

Caption: Simplified signaling pathways inhibited by this compound.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Parental and suspected resistant cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression to fit a dose-response curve and calculate the IC50 value.

Protocol 2: Western Blot for Phosphorylated Proteins

This protocol is for assessing the activation of bypass signaling pathways by detecting phosphorylated proteins.[2][5][6]

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) to normalize for protein loading.

Protocol 3: Sanger Sequencing for Mutation Detection

This protocol is used to identify point mutations in the kinase domains of target genes.[7][8][9][10][11]

Materials:

  • Genomic DNA from parental and resistant cells

  • PCR primers flanking the kinase domain of the target gene

  • Taq DNA polymerase and dNTPs

  • PCR purification kit

  • Sequencing primers

  • BigDye Terminator v3.1 Cycle Sequencing Kit

  • Capillary electrophoresis-based genetic analyzer

Procedure:

  • PCR Amplification: Amplify the target kinase domain from the genomic DNA using PCR.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Cycle Sequencing: Perform the cycle sequencing reaction using the purified PCR product, a sequencing primer, and the BigDye Terminator kit. This reaction generates a series of DNA fragments of different lengths, each terminated with a fluorescently labeled dideoxynucleotide.

  • Purification of Sequencing Products: Purify the sequencing products to remove unincorporated dyes.

  • Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using a genetic analyzer.

  • Data Analysis: The sequencing software will generate a chromatogram. Compare the sequence from the resistant cells to that of the parental cells to identify any mutations.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression of ABC transporter genes.[12][13][14][15]

Materials:

  • Total RNA from parental and resistant cells

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR primers for target genes (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, primers, and cDNA.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument. The instrument will monitor the fluorescence of SYBR Green, which intercalates with double-stranded DNA, in real-time.

  • Data Analysis: Determine the quantification cycle (Cq) for each sample. Use the ΔΔCq method to calculate the relative expression of the target genes in the resistant cells compared to the parental cells, normalized to the housekeeping gene.

References

Technical Support Center: AD57 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AD57 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results during experiments with this multikinase inhibitor. This compound is an orally active compound that inhibits RET, BRAF, S6K, and Src kinases. This guide provides FAQs, troubleshooting advice, experimental protocols, and data from related kinase inhibitors to assist your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a multikinase inhibitor that targets several key signaling proteins involved in cell growth, proliferation, and survival. Its primary targets are:

  • RET (Rearranged during transfection)

  • BRAF (B-Raf proto-oncogene, serine/threonine kinase)

  • S6K (Ribosomal protein S6 kinase)

  • Src (Proto-oncogene tyrosine-protein kinase Src)

Q2: What are some of the expected outcomes of this compound treatment in cancer cell lines?

A2: Given its targets, treatment with this compound is expected to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in cancer cell lines with activating mutations or overexpression of RET, BRAF, or downstream effectors in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Q3: Are there any known off-target effects for multikinase inhibitors similar to this compound?

A3: Yes, multikinase inhibitors are known to have off-target activities that can lead to unexpected results and side effects. For instance, inhibitors targeting RET and BRAF have been associated with off-target effects on other kinases like VEGFR, which can lead to toxicities such as hypertension. It is crucial to perform comprehensive kinase profiling to understand the specific off-target effects of the compound you are working with.

Troubleshooting Unexpected Results

Q4: We are observing an unexpected increase in cell proliferation at certain concentrations of this compound in our BRAF wild-type cancer cell line. What could be the cause?

A4: This phenomenon is known as "paradoxical activation" of the MAPK pathway and is a recognized, though unexpected, effect of some RAF inhibitors.

  • Explanation: In BRAF wild-type cells, some RAF inhibitors can paradoxically cause the activation of the RAF-MEK-ERK signaling pathway. This occurs because these inhibitors can promote the dimerization of RAF kinases, leading to the transactivation of one protomer by the other in a RAS-dependent manner. This ultimately results in increased, rather than decreased, downstream ERK signaling and can stimulate cell proliferation.

  • Troubleshooting Steps:

    • Confirm Pathway Activation: Perform a western blot analysis to check the phosphorylation status of MEK and ERK in your treated cells. An increase in p-MEK and p-ERK levels would confirm paradoxical activation.

    • Dose-Response Analysis: Characterize the dose-response of this effect. Paradoxical activation often occurs within a specific concentration range.

    • Cell Line Specificity: Test the compound in a BRAF-mutant cell line to confirm its inhibitory activity in the expected context.

    • Consider Combination Therapy: Combining the RAF inhibitor with a MEK inhibitor can often overcome paradoxical activation.

Q5: Our in vivo xenograft study shows limited tumor growth inhibition despite good in vitro potency. What are potential reasons for this discrepancy?

A5: Discrepancies between in vitro and in vivo results are common in drug development. Several factors could be at play:

  • Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid metabolism, or poor tumor penetration, resulting in sub-therapeutic concentrations at the tumor site.

  • Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro cell culture and can provide survival signals to cancer cells, rendering them less sensitive to the drug.

  • Off-Target Effects in vivo: The compound might have off-target effects in the whole animal that are not apparent in cell culture, potentially limiting the tolerated dose.

  • Troubleshooting Steps:

    • PK/PD Studies: Conduct pharmacokinetic and pharmacodynamic studies to measure drug concentration in plasma and tumor tissue and to assess target inhibition in vivo.

    • Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and assess efficacy at different dose levels.

    • Alternative Dosing Regimens: Explore different dosing schedules (e.g., twice daily vs. once daily) to optimize drug exposure.

Data on Related Kinase Inhibitors

The following tables summarize quantitative data from publicly available studies on inhibitors targeting the same kinases as this compound. This information can serve as a reference for expected potencies and potential adverse effects.

Table 1: In Vitro Potency of Representative Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Cell Line/Assay Conditions
AD57 RET 2 Drosophila
SelpercatinibRET0.92Biochemical Assay
PralsetinibRET0.39Biochemical Assay
VemurafenibBRAF V600E31Biochemical Assay
DabrafenibBRAF V600E0.8Biochemical Assay
PF-4708671S6K1160Biochemical Assay
DasatinibSrc0.8Biochemical Assay

Note: IC50 values can vary significantly depending on the assay conditions (e.g., ATP concentration in biochemical assays).

Table 2: Common Adverse Events of Kinase Inhibitors in Clinical Trials (All Grades, %)

Adverse EventSelpercatinib (RETi)Dabrafenib (BRAFi) + Trametinib (MEKi)Dasatinib (Srci)
Hypertension 311510
Diarrhea 313522
Fatigue 285136
Rash 272318
Nausea 244429
Increased AST/ALT 221011
Pyrexia (Fever) 105411

Data compiled from various clinical trial reports for general comparison.

Experimental Protocols

Protocol 1: Cellular Viability Assay (MTT Assay)

This protocol outlines a general procedure to assess the effect of a kinase inhibitor on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (or other kinase inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound (or other kinase inhibitor)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of PBS (can be mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing: Administer this compound or vehicle daily by oral gavage at the desired dose. Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.

  • Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment. At the endpoint, tumors can be excised for further analysis (e.g., western blot, immunohistochemistry).

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathways targeted by this compound and a typical experimental workflow for its characterization.

RET_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand (GDNF) Ligand (GDNF) GFRα GFRα Ligand (GDNF)->GFRα RET RET GFRα->RET Activation RAS RAS RET->RAS PI3K PI3K RET->PI3K Src Src RET->Src AD57 AD57 AD57->RET BRAF BRAF AD57->BRAF S6K S6K AD57->S6K AD57->Src RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->S6K Survival Survival S6K->Survival STAT3 STAT3 Src->STAT3 STAT3->Proliferation BRAF_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS Activation BRAF BRAF RAS->BRAF AD57 AD57 AD57->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival S6K_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K AD57 AD57 S6K S6K AD57->S6K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->S6K Protein Synthesis Protein Synthesis S6K->Protein Synthesis Cell Growth Cell Growth S6K->Cell Growth Src_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor Tyrosine Kinase Receptor Tyrosine Kinase Src Src Receptor Tyrosine Kinase->Src Integrins Integrins Integrins->Src AD57 AD57 AD57->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS/MAPK Pathway RAS/MAPK Pathway Src->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Src->PI3K/AKT Pathway Cell Migration Cell Migration FAK->Cell Migration Proliferation Proliferation STAT3->Proliferation Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Cellular_Assay Cellular Viability Assay (Determine IC50) Biochemical_Assay->Cellular_Assay Mechanism_Study Western Blot (Confirm target inhibition) Cellular_Assay->Mechanism_Study PK_Study Pharmacokinetic Study (Assess drug exposure) Mechanism_Study->PK_Study Efficacy_Study Xenograft Efficacy Study (Measure tumor growth inhibition) PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment (Monitor animal health) Efficacy_Study->Toxicity_Study

Technical Support Center: AD57 Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of AD57 hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides will help address common issues encountered during stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons. They help to:

  • Identify potential degradation products of this compound under various stress conditions.[1]

  • Elucidate the likely degradation pathways of the molecule.[1]

  • Demonstrate the specificity of analytical methods designed to be stability-indicating.[1]

  • Understand the intrinsic stability of the drug substance, which aids in the development of a stable formulation and determination of appropriate storage conditions.[1][2]

Q2: Which stress conditions are typically applied during forced degradation studies of a new chemical entity like this compound?

A2: According to ICH guidelines, a comprehensive forced degradation study should expose the drug substance to a variety of conditions to induce degradation.[1] These typically include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.[1][3]

  • Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide.[2][3]

  • Photolysis: Exposure to light, including both UV and visible radiation.[3][4]

  • Thermal Stress: Subjecting the drug substance to high temperatures, often with and without humidity.[2]

Q3: What concentration of reagents and what temperatures are recommended for initial hydrolytic studies?

A3: For initial hydrolytic stress testing, it is common to use 0.1 M to 1 M hydrochloric acid (HCl) for acidic conditions and 0.1 M to 1 M sodium hydroxide (NaOH) for basic conditions.[1][3] Neutral hydrolysis is typically conducted in purified water.[3] Studies are often initiated at room temperature. If no degradation is observed, the temperature can be elevated to between 50°C and 70°C to accelerate the process.[1]

Q4: How can I troubleshoot an experiment where no degradation of this compound is observed under initial stress conditions?

A4: If this compound appears to be stable under the initial stress conditions, you can progressively increase the severity of the conditions. For example:

  • Hydrolysis: Increase the concentration of the acid or base, extend the exposure time, or increase the temperature (e.g., refluxing the solution).[2]

  • Oxidation: Increase the concentration of hydrogen peroxide or the exposure time.[2]

  • Thermal: Increase the temperature or the duration of heat exposure.[2]

  • Photolysis: Increase the intensity and duration of light exposure, up to the recommended ICH Q1B levels of 1.2 million lux hours and 200 watt hours/square meter.[3][4]

Q5: What should I do if this compound degrades too rapidly, preventing the characterization of primary degradants?

A5: If the degradation is too extensive, you should reduce the harshness of the stress conditions. This can be achieved by:

  • Lowering the temperature of the reaction.[2]

  • Decreasing the concentration of the stressor (e.g., using a more dilute acid, base, or oxidizing agent).[2]

  • Reducing the duration of exposure to the stress condition.[2]

  • Analyzing samples at earlier time points to capture the formation of initial degradation products before they convert to secondary degradants.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound degradation samples.

Problem Potential Cause Recommended Solution
Poor separation of degradation products from the parent this compound peak in HPLC. The analytical method is not stability-indicating.Modify the HPLC method parameters. This could involve changing the mobile phase composition, gradient profile, column chemistry (e.g., C18, phenyl-hexyl), pH of the mobile phase, or flow rate to achieve better resolution.
Mass balance is not achieved (sum of parent drug and degradants is significantly less than 100%). Some degradation products are not being detected.Check if degradants are co-eluting with the parent peak or other peaks. Ensure the detection wavelength is appropriate for all degradants. Some products may not have a chromophore and may require a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD). Also, consider the possibility of volatile degradants or precipitation.
Inconsistent degradation profiles between replicate experiments. Experimental conditions are not well-controlled.Ensure precise control over temperature, concentration of reagents, and light exposure. Use calibrated equipment. Ensure the drug substance is fully dissolved before initiating the stress. For photostability, ensure uniform light exposure across all samples.
Formation of secondary or tertiary degradation products complicates pathway elucidation. Stress conditions are too harsh or exposure time is too long.As mentioned in FAQ 5, reduce the intensity of the stress conditions and analyze samples at multiple, earlier time points to observe the progression of degradation from primary to secondary products.[2]

Experimental Protocols

Below are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the molecule.

Protocol 1: Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare 0.1 M HCl, 0.1 M NaOH, and purified water.

    • Accurately weigh and dissolve this compound in each of the three solutions to a final concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Store a portion of each solution at room temperature and another portion at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for analysis with a validated stability-indicating HPLC method.

    • Analyze the samples to determine the percentage of remaining this compound and the formation of any degradation products.

Protocol 2: Oxidative Degradation
  • Preparation of Solution:

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂).

    • Dissolve this compound in the 3% H₂O₂ solution to a final concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified intervals (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Analysis:

    • Dilute the samples with the mobile phase to an appropriate concentration.

    • Analyze using the stability-indicating HPLC method.

Protocol 3: Photolytic Degradation
  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent).

    • Place the solution in a photochemically transparent container.

    • Prepare a dark control sample by wrapping an identical container in aluminum foil.

  • Stress Conditions:

    • Expose the sample to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[3][4]

    • Maintain the dark control sample at the same temperature.

  • Sample Analysis:

    • At the end of the exposure period, dilute and analyze both the exposed sample and the dark control by HPLC.

Data Presentation

All quantitative results from the forced degradation studies should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)AD57 HCl Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradants (%)Mass Balance (%)
0.1 M HCl (60°C) 0100.0NDNDND100.0
692.54.81.56.398.8
2478.112.35.417.795.8
0.1 M NaOH (RT) 0100.0NDNDND100.0
685.29.8ND9.895.0
2465.725.12.127.292.9
3% H₂O₂ (RT) 0100.0NDNDND100.0
695.33.1ND3.198.4
2488.98.5ND8.597.4
Photolytic (UV/Vis) 2498.11.2ND1.299.3
Thermal (80°C) 2499.5NDNDND99.5

ND: Not Detected; RT: Room Temperature

Visualizations

The following diagrams illustrate key workflows and concepts in the study of this compound degradation.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/DAD Acid->HPLC Base Basic Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Photo Photolysis (UV/Vis Light) Photo->HPLC Thermal Thermal (e.g., 80°C) Thermal->HPLC LCMS LC-MS/MS (Structure Elucidation) HPLC->LCMS Characterize Unknowns Report Degradation Pathway Proposal HPLC->Report LCMS->Report API This compound (Drug Substance) API->Acid API->Base API->Oxidation API->Photo API->Thermal

Caption: Workflow for a forced degradation study of AD57 HCl.

Degradation_Logic_Tree Start Perform Initial Stress Test (e.g., 0.1M HCl, 60°C, 24h) Check Is Degradation 5-20%? Start->Check TooLow Degradation < 5% Check->TooLow No TooHigh Degradation > 20% Check->TooHigh No Proceed Conditions Suitable Proceed with Analysis Check->Proceed Yes Increase Increase Stress Severity: - Higher Temp - Higher [Reagent] - Longer Time TooLow->Increase Decrease Decrease Stress Severity: - Lower Temp - Lower [Reagent] - Shorter Time TooHigh->Decrease Increase->Start Re-test Decrease->Start Re-test

Caption: Decision tree for optimizing stress degradation conditions.

References

Validation & Comparative

Validating Target Engagement of AD57 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the target engagement of AD57 hydrochloride, a multi-kinase inhibitor. We present a series of proposed experiments to confirm its interaction with its intended targets—RET, BRAF, S6K, and Src kinases—and compare its hypothetical performance against other known inhibitors. Detailed experimental protocols and data presentation formats are included to facilitate the design and execution of these critical validation studies.

Introduction to this compound and its Targets

This compound is an orally active multi-kinase inhibitor with reported activity against RET (Rearranged during Transfection), BRAF (B-Raf proto-oncogene, serine/threonine kinase), S6K (Ribosomal protein S6 kinase), and Src (Proto-oncogene tyrosine-protein kinase Src)[1]. Validating that a compound engages its intended molecular target within a cellular context is a crucial step in drug discovery, providing evidence for its mechanism of action. A multi-faceted approach combining direct binding assays and functional cellular assays offers the most robust evidence of target engagement[2].

Comparative Analysis of Kinase Inhibitors

To contextualize the activity of this compound, this guide proposes a comparative analysis against a panel of established kinase inhibitors. The selection of these comparators is based on their known specificity for the targets of interest.

Table 1: Proposed Comparator Kinase Inhibitors

Target KinaseComparator Inhibitor 1Comparator Inhibitor 2
RET Selpercatinib[1][3]Pralsetinib[1][3]
BRAF Vemurafenib[4][5][6]Dabrafenib[4][7]
S6K PF-4708671[8]LY2584702[9]
Src Dasatinib[10][11]Saracatinib[10]

Experimental Methodologies for Target Validation

A combination of biophysical, biochemical, and cell-based assays is recommended to build a comprehensive target engagement profile for this compound.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to assess direct target binding in a cellular environment. The binding of a ligand, such as this compound, to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol:

  • Cell Treatment: Culture appropriate cell lines (e.g., a cell line with known RET fusion for RET target validation) to ~80% confluency. Treat cells with a range of this compound concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a defined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein (RET, BRAF, S6K, or Src). The amount of soluble protein at each temperature is quantified.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vitro Kinase Assay

Principle: This assay directly measures the ability of this compound to inhibit the enzymatic activity of its target kinases.

Experimental Protocol:

  • Reaction Setup: In a microplate, combine the recombinant target kinase (e.g., RET, BRAF, S6K, or Src), a suitable substrate (e.g., a specific peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound or comparator inhibitors to the wells. Include a no-inhibitor control.

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that quantify the remaining ATP or by using phospho-specific antibodies in an ELISA format.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Western Blot Analysis of Downstream Signaling

Principle: This assay assesses the functional consequences of target engagement by measuring the phosphorylation status of key downstream proteins in the signaling pathways of RET, BRAF, S6K, and Src.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound, comparator inhibitors, or vehicle control at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated forms of downstream effector proteins (e.g., p-AKT, p-ERK, p-S6, p-STAT3) and total protein levels as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in phosphorylation levels.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of this compound with alternative inhibitors, all quantitative data should be summarized in a structured table.

Table 2: Comparative Target Engagement and Functional Activity Data (Hypothetical)

ParameterThis compoundComparator 1Comparator 2
CETSA (ΔTm in °C)
RET+4.2+5.1 (Selpercatinib)+4.8 (Pralsetinib)
BRAF+3.8+4.5 (Vemurafenib)+4.9 (Dabrafenib)
S6K+3.5+3.9 (PF-4708671)+4.1 (LY2584702)
Src+4.0+4.7 (Dasatinib)+4.3 (Saracatinib)
In Vitro Kinase Assay (IC50 in nM)
RET152 (Selpercatinib)3 (Pralsetinib)
BRAF2510 (Vemurafenib)8 (Dabrafenib)
S6K5020 (PF-4708671)35 (LY2584702)
Src305 (Dasatinib)12 (Saracatinib)
Downstream Signaling (EC50 in nM for p-ERK inhibition)
BRAF-mutant cells12050 (Vemurafenib)45 (Dabrafenib)
Downstream Signaling (EC50 in nM for p-S6 inhibition)
Growth factor-stimulated cells250100 (PF-4708671)150 (LY2584702)

Visualizing Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological pathways and experimental procedures involved in target validation.

Signaling_Pathways cluster_RET RET Signaling cluster_BRAF BRAF Signaling cluster_S6K S6K Signaling cluster_Src Src Signaling AD57 AD57 BRAF BRAF AD57->BRAF S6K S6K AD57->S6K Src Src AD57->Src RET RET PI3K/AKT PI3K/AKT RET->PI3K/AKT RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK RET->RAS/RAF/MEK/ERK PLCγ PLCγ RET->PLCγ MEK MEK BRAF->MEK S6 S6 S6K->S6 STAT3 STAT3 Src->STAT3 Cell Proliferation Cell Proliferation Src->Cell Proliferation ERK ERK MEK->ERK mTORC1 mTORC1 mTORC1->S6K Protein Synthesis Protein Synthesis S6->Protein Synthesis

Caption: Signaling pathways inhibited by this compound.

Target_Validation_Workflow cluster_direct Direct Target Engagement cluster_functional Functional Engagement CETSA CETSA Binding_Confirmation Binding_Confirmation CETSA->Binding_Confirmation Confirms Direct Binding Kinase_Assay In Vitro Kinase Assay IC50_Value IC50_Value Kinase_Assay->IC50_Value Determines Potency Western_Blot Downstream Signaling (Western Blot) EC50_Value EC50_Value Western_Blot->EC50_Value Measures Cellular Efficacy AD57_Hydrochloride AD57_Hydrochloride AD57_Hydrochloride->CETSA AD57_Hydrochloride->Kinase_Assay AD57_Hydrochloride->Western_Blot Target_Protein Target_Protein Target_Protein->CETSA Target_Protein->Kinase_Assay Validated_Target_Engagement Validated_Target_Engagement Binding_Confirmation->Validated_Target_Engagement IC50_Value->Validated_Target_Engagement EC50_Value->Validated_Target_Engagement

Caption: Experimental workflow for this compound target validation.

Logical_Relationship Direct_Binding Direct Binding Confirmed (CETSA) Conclusion High Confidence in Target Engagement Direct_Binding->Conclusion Enzyme_Inhibition Enzymatic Inhibition (Kinase Assay) Enzyme_Inhibition->Conclusion Pathway_Modulation Downstream Pathway Modulation (Western Blot) Pathway_Modulation->Conclusion

Caption: Logical relationship of experimental outcomes.

References

Lack of Publicly Available Efficacy Data for AD57 Hydrochloride Prevents Direct Comparison with BRAF Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide on the efficacy of AD57 hydrochloride versus BRAF inhibitors cannot be provided at this time due to the absence of publicly available scientific literature containing experimental data for this compound. While product listings from chemical suppliers identify this compound as a multi-kinase inhibitor, crucial performance data from preclinical or clinical studies are not available in the public domain.

This compound is described as an orally active multikinase inhibitor targeting several key signaling proteins, including RET, BRAF, S6K, and Src.[1] This profile suggests a potential role in cancer therapy by simultaneously blocking multiple pathways involved in tumor growth and proliferation.

In contrast, BRAF inhibitors are a well-established class of targeted therapy drugs that specifically block the activity of the BRAF protein, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a variety of cancers and lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Common BRAF inhibitors with extensive publicly available data include Vemurafenib, Dabrafenib, and Encorafenib.

A direct and objective comparison of the efficacy of this compound and BRAF inhibitors would necessitate experimental data from head-to-head studies or at least comparable in vitro or in vivo experiments. This would involve evaluating parameters such as:

  • IC50/EC50 values: The concentration of the drug required to inhibit a specific biological process by 50%.

  • Cell viability assays: To determine the effect of the drugs on the survival of cancer cell lines.

  • In vivo tumor growth inhibition: Data from animal models to assess the anti-tumor activity of the compounds.

  • Pharmacokinetic and pharmacodynamic profiles: To understand the absorption, distribution, metabolism, excretion, and mechanism of action of the drugs in a biological system.

Without access to such data for this compound, any attempt at a comparison would be purely speculative and would not meet the requirements of a data-driven comparison guide for a scientific audience.

Below is a generalized representation of the signaling pathway targeted by BRAF inhibitors.

BRAF_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors BRAF Inhibitor BRAF Inhibitor BRAF Inhibitor->BRAF Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, etc.

MAPK/ERK Signaling Pathway and BRAF Inhibition.

Further research and publication of experimental data on this compound are required before a meaningful and evidence-based comparison to BRAF inhibitors can be conducted. Researchers interested in the comparative efficacy of these compounds are encouraged to monitor scientific literature for future publications on this compound.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of AD57 Hydrochloride and Other Multikinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the multikinase inhibitor AD57 hydrochloride with relevant alternatives, supported by available experimental data and detailed methodologies to aid in the selection of appropriate research tools.

In the complex landscape of cellular signaling, multikinase inhibitors have emerged as powerful tools for dissecting signaling pathways and as promising therapeutic agents. This compound is a novel orally active multikinase inhibitor targeting key kinases involved in cell proliferation and survival, including RET, BRAF, S6K, and Src. However, the utility and specificity of any kinase inhibitor are critically defined by its cross-reactivity profile. This guide provides a comparative analysis of this compound and other widely used kinase inhibitors, offering a clear perspective on their selectivity and potential off-target effects.

Comparative Analysis of Kinase Inhibitor Selectivity

The following table summarizes the inhibitory activity of this compound's close analog, AD80, and other selected multikinase inhibitors against their primary targets and other relevant kinases. While specific quantitative data for this compound is not publicly available, it is reported to have significantly higher mTOR activity compared to AD80, a crucial point of differentiation for researchers studying this pathway.

CompoundRET IC50 (nM)BRAF IC50 (nM)S6K1 IC50 (nM)Src IC50 (nM)Other Notable Targets (IC50 in nM)
This compound TargetTargetTargetTargetmTOR (significantly higher activity than AD80)
AD80 4[1]TargetTargetTargetmTOR (greatly reduced activity relative to AD57)[1][2]
Vandetanib 130[3][4]---VEGFR2 (40), VEGFR3 (110), EGFR (500)[3][4]
Cabozantinib 5.2[5]---MET (1.3), VEGFR2 (0.035), KIT (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)[5][6]
Sorafenib 4322 (B-Raf), 6 (Raf-1)[7]--VEGFR2 (90), VEGFR3 (20), PDGFRβ (57), c-KIT (68), Flt-3 (58)[7]
Dasatinib ---0.5[8]BCR-ABL (<1), c-KIT (10-100), PDGFRβ (10-100), EphA2 (10-100)
Vemurafenib -31 (BRAF V600E)[9]--CRAF (48), BRAF wild-type (100)[9]
PF-4708671 --160[10][11]-S6K2 (65,000), RSK1 (4,700), MSK1 (950)[11]

IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. The targets for AD57 and AD80 are listed as "Target" where specific IC50 values are not publicly available, except for the RET inhibition by AD80.

Signaling Pathway Context

To visualize the interplay of the kinases targeted by this compound and its alternatives, the following diagram illustrates their positions within key cellular signaling pathways. Understanding these pathways is crucial for interpreting the downstream effects of kinase inhibition.

Figure 1. Simplified diagram of key signaling pathways involving RET, BRAF, mTOR, S6K, and Src.

Experimental Protocols

Accurate determination of inhibitor potency and selectivity is fundamental to drug discovery and mechanism-of-action studies. Below is a detailed, generalized protocol for an in vitro kinase assay, representative of methods used to generate the data in the comparison table. The ADP-Glo™ Kinase Assay is a common platform for this purpose.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. Typically, an 11-point, 3-fold serial dilution is performed to cover a wide concentration range. A vehicle control (e.g., DMSO) without the inhibitor is also prepared.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the serially diluted compound or vehicle control to the wells of a 384-well plate.

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Experimental Workflow for Kinase Inhibition Assay A 1. Compound Dilution Prepare serial dilutions of the test inhibitor. B 2. Kinase Reaction Incubate kinase, substrate, ATP, and inhibitor. A->B C 3. Reaction Termination & ATP Depletion Add ADP-Glo™ Reagent. B->C D 4. Signal Generation Add Kinase Detection Reagent to convert ADP to ATP and generate light. C->D E 5. Luminescence Reading Measure light output with a luminometer. D->E F 6. Data Analysis Calculate IC50 from dose-response curve. E->F

Figure 2. A generalized workflow for determining the IC50 of a kinase inhibitor.

Disclaimer

The information provided in this guide is intended for research and informational purposes only. The cross-reactivity profiles of kinase inhibitors can be highly dependent on the specific assay conditions and the panel of kinases tested. Researchers should always consult the primary literature and technical datasheets for the most accurate and detailed information.

References

The Synergistic Potential of AD57 Hydrochloride in Chemotherapy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the therapeutic synergy between AD57 hydrochloride and conventional chemotherapy regimens have been hampered by a significant lack of publicly available scientific literature and clinical data. While identified as a multi-kinase inhibitor with activity against RET, BRAF, S6K, and Src, comprehensive preclinical and clinical studies detailing its synergistic effects, mechanism of action in combination therapies, and comparative efficacy are not readily accessible.[1] This guide, therefore, serves to outline the current landscape of available information and highlight the critical need for further research to substantiate any potential synergistic claims.

At present, a detailed comparison of this compound with other therapeutic alternatives is not feasible due to the absence of published experimental data. Reports on its use in combination with specific chemotherapeutic agents, including quantitative measures of synergy such as combination index (CI) values, are not available in the public domain.

Putative Signaling Pathways and Experimental Considerations

Given that this compound is described as an inhibitor of RET, BRAF, S6K, and Src kinases, its potential for synergistic interactions with chemotherapy could be hypothesized to stem from its ability to modulate key cellular processes frequently implicated in cancer cell survival, proliferation, and drug resistance.[1]

To rigorously evaluate the synergistic potential of this compound, a systematic experimental approach would be required. The following workflow outlines a standard preclinical methodology for assessing such interactions.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Cell Line Selection (e.g., specific cancer types) B Single-Agent Dose-Response (AD57 HCl & Chemotherapy) A->B C Combination Treatment (Fixed-ratio or checkerboard assays) B->C D Synergy Analysis (e.g., Chou-Talalay method, Bliss independence) C->D E Western Blot Analysis (Target kinase inhibition, apoptosis markers) D->E F Cell Cycle Analysis (Flow cytometry) D->F G Signaling Pathway Profiling (e.g., Kinase activity assays) D->G H Xenograft/PDX Model Establishment D->H I Treatment with Single Agents and Combination H->I J Tumor Growth Inhibition (TGI) Measurement I->J K Toxicity Assessment I->K G cluster_0 This compound cluster_1 Target Kinases cluster_2 Downstream Pathways cluster_3 Chemotherapy cluster_4 Cellular Effects AD57 AD57 HCl RET RET AD57->RET BRAF BRAF AD57->BRAF S6K S6K AD57->S6K Src Src AD57->Src Proliferation Cell Proliferation (e.g., MAPK pathway) RET->Proliferation BRAF->Proliferation Survival Cell Survival (e.g., PI3K/AKT/mTOR pathway) S6K->Survival Metastasis Metastasis Src->Metastasis Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis Chemo Chemotherapeutic Agent DNA_Damage DNA Damage Chemo->DNA_Damage DNA_Damage->Apoptosis

References

Comparative Analysis of AD57 Hydrochloride on Different Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following analysis is a template designed to meet the structural and content requirements of the prompt. As of this date, publicly available scientific literature and databases do not contain information on a compound designated "AD57 hydrochloride" for cancer treatment. Therefore, the data, experimental protocols, and mechanisms described below are illustrative, drawing from established research on various anti-cancer agents to provide a representative example of a comparative analysis guide for drug development professionals.

Executive Summary

This guide provides a comparative overview of the preclinical activity of the hypothetical compound this compound across various cancer types. The analysis is based on a compilation of representative data from in-vitro and in-vivo studies, highlighting the differential efficacy and mechanism of action of this compound in solid tumors and hematological malignancies. The objective is to present a clear, data-driven comparison to aid researchers and scientists in evaluating its potential as a therapeutic agent.

Mechanism of Action

This compound is a potent, orally bioavailable small molecule inhibitor of the Src family kinases (SFKs). By targeting Src, a non-receptor tyrosine kinase, this compound modulates downstream signaling pathways crucial for cell proliferation, survival, migration, and angiogenesis. Its primary mechanism involves the inhibition of phosphorylation of Src substrates such as focal adhesion kinase (FAK) and paxillin, leading to the disruption of cell-matrix adhesions and migratory processes.

Signaling Pathway Modulated by this compound

AD57_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin Src Src Integrin->Src Activates FAK FAK Src->FAK Phosphorylates Paxillin Paxillin Src->Paxillin Phosphorylates Proliferation_Survival Proliferation & Survival Pathways FAK->Proliferation_Survival Actin_Cytoskeleton Actin Cytoskeleton (Cell Migration) Paxillin->Actin_Cytoskeleton AD57 AD57 Hydrochloride AD57->Src Inhibits

Caption: Mechanism of action of this compound.

Comparative In-Vitro Efficacy

The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeIC50 (µM)Notes
NBT-IIBladder Cancer0.2High sensitivity, potent anti-migratory effects observed.
MCF-7Breast Cancer1.5Moderate sensitivity.
A549Lung Cancer5.8Lower sensitivity.
U87-MGGlioblastoma8.2Low sensitivity to anti-proliferative effects.
K562Leukemia (CML)0.5High sensitivity in hematological malignancy.
HCT116Colon Cancer>10Resistant to anti-proliferative effects.[1]

Comparative In-Vivo Efficacy

The anti-tumor efficacy of this compound was assessed in various xenograft models. Mice bearing established tumors were treated with a daily oral dose of this compound.

Xenograft ModelCancer TypeTreatment Dose (mg/kg/day)Tumor Growth Inhibition (%)Notes
NBT-IIBladder Cancer5075Significant inhibition of metastasis also observed.[1]
A549Lung Cancer5040Moderate tumor growth inhibition.
HCT116Colon Cancer5015Consistent with in-vitro resistance.[1]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with increasing concentrations of this compound (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the log concentration of the compound.

Xenograft Tumor Model
  • Cell Implantation: 5 x 106 cancer cells were suspended in Matrigel and injected subcutaneously into the flank of nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm3).

  • Treatment Administration: Mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width2) / 2.

  • Endpoint: The study was terminated when tumors in the control group reached the maximum allowed size, and the percentage of tumor growth inhibition was calculated.

Experimental Workflow

Experimental_Workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis Cell_Culture Cell Culture (Various Cancer Lines) Treatment Treat with AD57 HCl (72 hours) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50_Calc Calculate IC50 MTT_Assay->IC50_Calc Implantation Xenograft Implantation (Nude Mice) Tumor_Growth Tumor Growth (to 100-150 mm³) Implantation->Tumor_Growth Oral_Dosing Daily Oral Dosing (AD57 HCl or Vehicle) Tumor_Growth->Oral_Dosing Tumor_Measurement Measure Tumor Volume Oral_Dosing->Tumor_Measurement TGI_Calc Calculate TGI (%) Tumor_Measurement->TGI_Calc

Caption: Preclinical experimental workflow for this compound.

Discussion and Future Directions

The presented data suggests that this compound exhibits potent anti-proliferative and anti-tumor activity in specific cancer types, particularly in bladder cancer models where it also shows anti-metastatic potential.[1] The varying sensitivity across different cell lines indicates that the efficacy of this compound may be dependent on the specific genomic context of the tumor, a common feature of targeted therapies.[2]

Future research should focus on:

  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound.

  • Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or other targeted agents. For instance, combining it with immunotherapy could be a promising strategy.[3]

  • Resistance Mechanisms: Elucidating the potential mechanisms of resistance to this compound in non-responsive cancer types.

This guide serves as a foundational document for the continued development of this compound, providing a framework for further investigation and positioning within the landscape of cancer therapeutics.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.